5-Bromo-2-fluorothioanisole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-fluoro-2-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFS/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLZHBBCORWTHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601296812 | |
| Record name | 4-Bromo-1-fluoro-2-(methylthio)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601296812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1370025-62-9 | |
| Record name | 4-Bromo-1-fluoro-2-(methylthio)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1370025-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-fluoro-2-(methylthio)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601296812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 5-Bromo-2-fluorothioanisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-fluorothioanisole is a halogenated aromatic thioether with potential applications in pharmaceutical research and development. This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties. While experimental data for this specific compound is limited, this document synthesizes available information and provides expert analysis based on structurally related compounds to offer valuable insights for its handling, characterization, and potential applications.
Introduction
This compound (CAS No. 1370025-62-9) is a substituted thioanisole derivative.[1][2] Its structure, featuring a bromine atom, a fluorine atom, and a methylthio group on a benzene ring, makes it an intriguing building block for medicinal chemistry and material science. The presence of multiple functional groups offers several sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. This guide aims to consolidate the known information about this compound and to provide a predictive understanding of its properties based on established chemical principles and data from analogous structures.
Molecular Structure and Identification
The molecular structure of this compound is key to understanding its physical and chemical properties.
| Identifier | Value | Source |
| IUPAC Name | 1-Bromo-4-fluoro-2-(methylthio)benzene | N/A |
| CAS Number | 1370025-62-9 | [1][2] |
| Molecular Formula | C₇H₆BrFS | [1][2] |
| Molecular Weight | 221.08 g/mol | [1] |
| Canonical SMILES | CSC1=C(C=C(C=C1)Br)F | N/A |
// Benzene ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"];
// Bonds in the ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituents S [pos="0,2!", label="S", fontcolor="#EA4335"]; CH3 [pos="-0.5,2.8!", label="CH₃", fontcolor="#34A853"]; F [pos="-1.74,1!", label="F", fontcolor="#4285F4"]; Br [pos="1.74,-1!", label="Br", fontcolor="#FBBC05"];
// Bonds to substituents C1 -- S; S -- CH3; C2 -- F; C5 -- Br;
// Aromatic circle (approximated with nodes) node [shape=point, color="#5F6368", style=filled]; p1 [pos="-0.2,0!"]; p2 [pos="0.2,0!"]; p3 [pos="0,0.2!"]; p4 [pos="0,-0.2!"]; }
Caption: Molecular structure of this compound.Physical Properties
| Property | Predicted Value/Range | Basis for Prediction and Expert Insights |
| Appearance | Colorless to light yellow liquid or low-melting solid | Aromatic thioethers are often liquids or low-melting solids with a characteristic odor.[3][4] |
| Melting Point | Likely near or slightly above room temperature | The related compound 5-Bromo-2-fluoroaniline has a melting point of 27 °C.[5] The substitution of the amino group with a methylthio group may lead to a similar or slightly lower melting point. |
| Boiling Point | Estimated to be in the range of 220-250 °C at atmospheric pressure | The boiling point of the oxygen analog, 5-Bromo-2-fluoroanisole, is 82-85 °C at reduced pressure.[6] Thioethers generally have higher boiling points than their corresponding ethers due to the larger size and polarizability of the sulfur atom. The parent compound, thioanisole, boils at 188 °C.[4] |
| Density | Expected to be greater than 1.0 g/mL | The presence of a bromine atom significantly increases the density of organic compounds. For comparison, the density of thioanisole is approximately 1.057 g/mL.[4] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, dichloromethane) | Aromatic hydrocarbons and their derivatives are generally non-polar and thus have low solubility in water but are soluble in organic solvents.[7][8] Thioanisole itself is insoluble in water.[7] |
Spectroscopic Properties
While specific spectra for this compound are not publicly available for reproduction, this section details the expected spectroscopic characteristics based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structure elucidation. The predicted ¹H and ¹³C NMR chemical shifts are influenced by the electronic effects of the substituents.
¹H NMR:
-
Aromatic Protons: The three protons on the aromatic ring will appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The fluorine atom will cause splitting of the signals of adjacent protons.
-
Methyl Protons: The protons of the methyl group (-SCH₃) will appear as a singlet, likely in the range of δ 2.4-2.6 ppm.
¹³C NMR:
-
Aromatic Carbons: The six aromatic carbons will resonate in the δ 110-160 ppm region. The carbon directly attached to the fluorine atom will exhibit a large coupling constant (¹JC-F).
-
Methyl Carbon: The methyl carbon will appear as a singlet at approximately δ 15-20 ppm.
subgraph "cluster_sample_prep" { label = "Sample Preparation"; style=filled; color="#FFFFFF"; node [fillcolor="#FFFFFF"]; "Dissolve Sample" -> "Transfer to NMR Tube"; }
subgraph "cluster_data_acq" { label = "Data Acquisition"; style=filled; color="#FFFFFF"; node [fillcolor="#FFFFFF"]; "Insert into Spectrometer" -> "Acquire Spectra (¹H, ¹³C)"; }
subgraph "cluster_data_proc" { label = "Data Processing & Analysis"; style=filled; color="#FFFFFF"; node [fillcolor="#FFFFFF"]; "Fourier Transform" -> "Phase & Baseline Correction" -> "Integration & Peak Picking" -> "Structure Elucidation"; }
"Transfer to NMR Tube" -> "Insert into Spectrometer" [lhead=cluster_data_acq, ltail=cluster_sample_prep]; "Acquire Spectra (¹H, ¹³C)" -> "Fourier Transform" [lhead=cluster_data_proc, ltail=cluster_data_acq]; }
Caption: General workflow for NMR analysis.Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Vibration | Expected Intensity |
| 3100-3000 | Aromatic C-H stretch | Medium |
| 2950-2850 | Aliphatic C-H stretch (methyl) | Medium |
| 1600-1450 | Aromatic C=C stretching | Medium to Strong |
| ~1250 | C-F stretching | Strong |
| ~700-500 | C-Br stretching | Medium to Strong |
| ~700 | C-S stretching | Weak to Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z 220 and 222 in an approximate 1:1 ratio, which is characteristic of the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br).
-
Fragmentation: Common fragmentation pathways would likely involve the loss of the methyl group (-CH₃) and potentially the bromine atom.
Synthesis and Reactivity
Synthesis
"5-Bromo-2-fluorothiophenol" -> "this compound" [label="Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄)\nBase (e.g., K₂CO₃, NaH)"]; }
Caption: Plausible synthetic route to this compound.Reactivity
The reactivity of this compound is dictated by its functional groups:
-
Aromatic Ring: The electron-donating methylthio group and the electron-withdrawing halogen atoms will influence the regioselectivity of electrophilic aromatic substitution reactions.
-
Thioether Linkage: The sulfur atom is susceptible to oxidation to form the corresponding sulfoxide and sulfone, which can significantly alter the electronic and steric properties of the molecule.
-
Carbon-Bromine Bond: The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling halogenated aromatic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety glasses with side shields, and a lab coat.[1]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[9][10][11] Avoid contact with skin and eyes.[1][9][10][11]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[1][9]
Applications and Research Interest
This compound is primarily used in a research and development setting.[1][2] Its potential applications stem from its utility as a chemical intermediate.
-
Pharmaceutical Research: As a halogenated aromatic compound, it can serve as a scaffold or building block for the synthesis of more complex molecules with potential biological activity. Halogen atoms can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.
-
Material Science: Thioether-containing aromatic compounds can be precursors to polymers and other materials with specific electronic or optical properties.
Conclusion
This compound is a valuable chemical for research purposes, offering multiple avenues for chemical modification. While a comprehensive experimental dataset for its physical properties is currently lacking, this guide provides a robust, scientifically grounded overview of its expected characteristics. By leveraging data from analogous compounds and fundamental chemical principles, researchers can approach the handling, characterization, and application of this compound with a greater degree of confidence and insight. Further experimental investigation is warranted to fully elucidate the properties of this versatile molecule.
References
- 1. bio-fount.com [bio-fount.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. Thioanisole - Wikipedia [en.wikipedia.org]
- 4. Thioanisole | 100-68-5 [chemicalbook.com]
- 5. 5-Bromo-2-fluoroaniline | 2924-09-6 | FB32855 | Biosynth [biosynth.com]
- 6. 103291-07-2 Cas No. | 5-Bromo-2-fluoroanisole | Apollo [store.apolloscientific.co.uk]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. CK12-Foundation [flexbooks.ck12.org]
- 9. fishersci.com [fishersci.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. fishersci.com [fishersci.com]
Spectroscopic Characterization of 5-Bromo-2-fluorothioanisole: A Technical Guide for Researchers
Introduction
5-Bromo-2-fluorothioanisole (CAS No. 1370025-62-9) is a halogenated and sulfur-containing aromatic compound with potential applications in pharmaceutical and materials science research.[1][2] Its structural complexity, featuring a bromine atom, a fluorine atom, and a methylthio group on a benzene ring, necessitates a multi-faceted spectroscopic approach for unambiguous identification and characterization. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous compounds, offering a robust framework for researchers and drug development professionals.
Molecular Structure and Key Features
The molecular structure of this compound (C₇H₆BrFS) dictates its spectroscopic behavior. The arrangement of substituents on the aromatic ring gives rise to distinct and predictable patterns in its spectra.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework and the environment of fluorine atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are essential.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals for the three aromatic protons and the three methyl protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the fluorine and bromine atoms and the electron-donating nature of the methylthio group.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 7.2 - 7.4 | ddd | J(H3-H4) ≈ 8-9, J(H3-F) ≈ 4-5, J(H3-H6) ≈ 2-3 |
| H-4 | 6.9 - 7.1 | t | J(H4-H3) ≈ 8-9, J(H4-H6) ≈ 8-9 |
| H-6 | 7.4 - 7.6 | dd | J(H6-H4) ≈ 8-9, J(H6-F) ≈ 6-7 |
| -SCH₃ | 2.4 - 2.6 | s | - |
Rationale behind predictions: The fluorine at C-2 will exert a strong deshielding effect on the ortho proton H-3 and a smaller effect on the meta proton H-4 and para proton H-6. The bromine at C-5 will deshield the ortho protons H-4 and H-6. The methylthio group at C-1 will have a shielding effect on the ortho proton H-6 and a smaller effect on the meta and para protons. The coupling constants are estimated based on typical aromatic proton-proton and proton-fluorine couplings.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts will be significantly influenced by the attached substituents.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| C-1 | 125 - 135 | d, J ≈ 15-25 |
| C-2 | 158 - 162 | d, J ≈ 240-250 |
| C-3 | 115 - 120 | d, J ≈ 20-25 |
| C-4 | 130 - 135 | d, J ≈ 5-10 |
| C-5 | 110 - 115 | s |
| C-6 | 128 - 132 | d, J ≈ 3-5 |
| -SCH₃ | 15 - 20 | s |
Rationale behind predictions: The carbon directly attached to fluorine (C-2) will show a large chemical shift and a significant one-bond C-F coupling constant. The other aromatic carbons will exhibit smaller C-F couplings depending on their proximity to the fluorine atom. The chemical shifts are estimated based on the additive effects of the substituents on the benzene ring.
¹⁹F NMR Spectroscopy
¹⁹F NMR is highly sensitive and provides a distinct signal for the fluorine atom.[3][4][5] The chemical shift is indicative of the electronic environment around the fluorine nucleus.
-
Predicted Chemical Shift: The ¹⁹F chemical shift for an aromatic C-F bond is typically in the range of -100 to -140 ppm relative to CFCl₃. For this compound, a chemical shift in this range is expected.
-
Coupling: The ¹⁹F signal will be split by the neighboring protons, primarily H-3 (ortho) and H-6 (meta). This would likely result in a doublet of doublets or a more complex multiplet.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M and M+2) of nearly equal intensity.[6][7] The nominal molecular weight is 220/222 g/mol .
-
Fragmentation Pattern: Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atoms and cleavage of the methyl group from the thioether.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z (predicted) | Ion | Comments |
| 220/222 | [C₇H₆BrFS]⁺ | Molecular ion (M, M+2) |
| 205/207 | [C₆H₃BrFS]⁺ | Loss of -CH₃ |
| 141 | [C₇H₆FS]⁺ | Loss of Br |
| 126 | [C₆H₃FS]⁺ | Loss of Br and -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | Aromatic C-H stretch |
| 2950-2850 | Aliphatic C-H stretch (-SCH₃) |
| 1600-1450 | Aromatic C=C stretch |
| 1250-1150 | C-F stretch |
| 800-700 | C-H out-of-plane bending |
| 700-600 | C-S stretch |
| 600-500 | C-Br stretch |
Rationale behind predictions: The IR spectrum of a substituted benzene is complex in the fingerprint region. The C-H out-of-plane bending vibrations are particularly useful for determining the substitution pattern on the aromatic ring.[8][9][10][11][12]
Experimental Protocols
The following are general protocols for acquiring the spectroscopic data.
NMR Sample Preparation and Acquisition
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Reference the spectra appropriately (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).
Mass Spectrometry Sample Preparation and Acquisition
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).
-
Acquire the mass spectrum over an appropriate mass range.
IR Spectroscopy Sample Preparation and Acquisition
-
For a liquid sample, a thin film can be prepared between two KBr or NaCl plates.
-
For a solid sample, a KBr pellet or a Nujol mull can be prepared.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples.
-
Acquire the IR spectrum using an FTIR spectrometer.
Caption: General experimental workflow for spectroscopic analysis.
Conclusion
The comprehensive spectroscopic characterization of this compound requires a synergistic application of NMR, MS, and IR techniques. While experimental data is not widely available in public domains, this guide provides a robust predictive framework based on fundamental principles and data from analogous structures. By following the outlined methodologies and interpretative guidelines, researchers can confidently identify and characterize this molecule, paving the way for its potential applications in various scientific fields.
References
- 1. bio-fount.com [bio-fount.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mass Spectrometry [www2.chemistry.msu.edu]
- 8. proprep.com [proprep.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. IR Spectrum: Aromatics [quimicaorganica.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Bromo-2-fluorothioanisole
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-2-fluorothioanisole. In the absence of direct experimental data in publicly accessible databases, this guide leverages established principles of NMR spectroscopy and extensive data from analogous substituted aromatic compounds to predict, interpret, and validate the spectral features of this molecule. We will delve into the nuanced effects of the bromo, fluoro, and thiomethyl substituents on chemical shifts and coupling constants, offering a robust framework for researchers encountering this or structurally related molecules. This guide is designed to be a practical resource, blending theoretical underpinnings with actionable experimental protocols to ensure scientific rigor and reproducibility.
Introduction
This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. The precise structural elucidation of such molecules is paramount for understanding their reactivity, biological activity, and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural characterization of organic molecules in solution. This guide will provide a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, focusing on the interplay of substituent effects that govern the spectral appearance.
The presence of three distinct substituents on the benzene ring—a bromine atom, a fluorine atom, and a thiomethyl group—creates a unique electronic environment. Each substituent exerts specific inductive and resonance effects, leading to a predictable dispersion of chemical shifts for the aromatic protons and carbons. Furthermore, the presence of the spin-½ fluorine nucleus introduces characteristic through-bond and potentially through-space scalar couplings (J-couplings) to nearby protons and carbons, which are invaluable for unambiguous signal assignment.
Predicted ¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound is expected to exhibit signals for the three aromatic protons and the three protons of the methyl group. The chemical shifts of the aromatic protons are influenced by the electronic nature of the substituents. The fluorine atom is a moderate electron-withdrawing group via induction but a weak electron-donating group through resonance. The bromine atom is also an inductively withdrawing and weakly deactivating group. The thiomethyl (-SCH₃) group is generally considered to be a weak electron-donating group through resonance.
Based on these substituent effects, we can predict the relative chemical shifts of the aromatic protons:
-
H-3: This proton is ortho to both the fluorine and thiomethyl groups. The fluorine atom will exert a deshielding inductive effect, while the thiomethyl group will have a slight shielding resonance effect. The net effect is likely a downfield shift.
-
H-4: This proton is para to the fluorine and meta to the bromine and thiomethyl groups. The para-fluorine will have a shielding resonance effect. The meta substituents will have a smaller influence.
-
H-6: This proton is ortho to the bromine and meta to the fluorine and thiomethyl groups. The bromine atom will cause a downfield shift.
The methyl protons of the thiomethyl group will appear as a singlet, typically in the range of 2.4-2.6 ppm.
Spin-Spin Coupling:
The aromatic protons will exhibit spin-spin coupling with each other and with the fluorine atom.
-
³J_HH (ortho coupling): Expected between H-3 and H-4 (typically 7-9 Hz).
-
⁴J_HH (meta coupling): Expected between H-4 and H-6 (typically 2-3 Hz).
-
⁵J_HH (para coupling): Not present in this substitution pattern.
-
³J_HF (ortho coupling): A significant coupling is expected between F and H-3 (typically 6-10 Hz).
-
⁴J_HF (meta coupling): A smaller coupling is expected between F and H-4 (typically 4-8 Hz).
-
⁵J_HF (para coupling): A small coupling may be observed between F and H-6 (typically 0-3 Hz).
-
Through-space coupling: A through-space coupling between the fluorine and the methyl protons is possible, although likely to be small.[1][2][3][4][5]
Predicted ¹H NMR Data Summary:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 7.2 - 7.4 | dd | ³J_H3-H4 ≈ 8-9 Hz, ³J_H3-F ≈ 7-9 Hz |
| H-4 | 6.9 - 7.1 | ddd | ³J_H4-H3 ≈ 8-9 Hz, ⁴J_H4-H6 ≈ 2-3 Hz, ⁴J_H4-F ≈ 5-7 Hz |
| H-6 | 7.4 - 7.6 | dd | ⁴J_H6-H4 ≈ 2-3 Hz, ⁵J_H6-F ≈ 1-2 Hz |
| -SCH₃ | 2.4 - 2.5 | s | - |
Predicted ¹³C NMR Spectral Analysis of this compound
The ¹³C NMR spectrum will display signals for the six aromatic carbons and one methyl carbon. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents. The most significant feature will be the large one-bond C-F coupling (¹J_CF) for C-2 and smaller through-bond couplings to other carbons.[6][7][8]
Predicted ¹³C NMR Data Summary:
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |
| C-1 (-S-) | 125 - 130 | d | ³J_C1-F ≈ 3-5 Hz |
| C-2 (-F) | 158 - 162 | d | ¹J_C2-F ≈ 240-250 Hz |
| C-3 | 115 - 120 | d | ²J_C3-F ≈ 20-25 Hz |
| C-4 | 130 - 135 | d | ³J_C4-F ≈ 7-9 Hz |
| C-5 (-Br) | 118 - 122 | d | ⁴J_C5-F ≈ 3-4 Hz |
| C-6 | 133 - 138 | d | ⁴J_C6-F ≈ 3-4 Hz |
| -SCH₃ | 15 - 20 | q (due to C-H coupling) | - |
Key Structural Insights and Causality
The predicted spectral data highlight several key structural features:
-
The large ¹J_CF coupling constant is a definitive indicator of the direct attachment of the fluorine atom to C-2.
-
The multiplicities of the aromatic protons arise from a combination of H-H and H-F couplings, allowing for the unambiguous assignment of each proton.
-
The chemical shift of the methyl group confirms the presence of the thiomethyl substituent.
-
The relative chemical shifts of the aromatic carbons are consistent with the known substituent effects of halogens and the thiomethyl group.[9][10][11][12][13][14][15]
Experimental Protocol for NMR Analysis
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following protocol is recommended:
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Other deuterated solvents like acetone-d₆ or DMSO-d₆ can also be used if solubility is an issue, but be aware that solvent effects can alter chemical shifts.[16][17][18][19][20]
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[21][22]
-
Procedure:
-
Accurately weigh the sample into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent.
-
Gently swirl or vortex the vial to ensure the sample is fully dissolved.
-
Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.
-
Ensure the sample height in the NMR tube is appropriate for the spectrometer (typically around 4-5 cm).[23][24][25]
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition Parameters:
-
Number of Scans (ns): 8-16 scans are usually sufficient.
-
Relaxation Delay (d1): A delay of 1-2 seconds is typically adequate.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A spectral width of 12-16 ppm is appropriate for most organic molecules.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse program should be used.
-
Number of Scans (ns): A larger number of scans (e.g., 128 or more) will be required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): A delay of 2-5 seconds is recommended.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A spectral width of 200-220 ppm is standard.
-
3. Data Processing and Analysis:
-
Software: Use standard NMR processing software such as Mnova, TopSpin, or similar programs.
-
Processing Steps:
-
Fourier Transformation: Convert the raw time-domain data (FID) into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Correct any distortions in the baseline.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify the chemical shifts of all signals.
-
Coupling Constant Analysis: Measure the coupling constants from the multiplet structures.[26][27][28][29][30]
-
Visualizations
Molecular Structure and Key Couplings:
Caption: Molecular structure of this compound with key proton-proton and proton-fluorine couplings.
Conclusion
This in-depth technical guide provides a robust predictive framework for the ¹H and ¹³C NMR spectra of this compound. By systematically analyzing the electronic effects of the bromo, fluoro, and thiomethyl substituents and applying established principles of NMR spectroscopy, we have generated a detailed and reliable set of predicted spectral parameters. The provided experimental protocol offers a clear and actionable workflow for researchers to acquire high-quality NMR data for this and related compounds. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel organic molecules, enabling confident structural elucidation and fostering a deeper understanding of the intricate relationship between molecular structure and NMR spectral properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 3. Nuclear Magnetic Resonance Fluorine—Fluorine Coupling Constants | Semantic Scholar [semanticscholar.org]
- 4. Through-Space Scalar 19F-19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. 13 C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. tandfonline.com [tandfonline.com]
- 17. reddit.com [reddit.com]
- 18. jstage.jst.go.jp [jstage.jst.go.jp]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. thieme-connect.de [thieme-connect.de]
- 21. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 22. organomation.com [organomation.com]
- 23. imperial.ac.uk [imperial.ac.uk]
- 24. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 25. ocw.mit.edu [ocw.mit.edu]
- 26. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 27. nmr.uni-jena.de [nmr.uni-jena.de]
- 28. emerypharma.com [emerypharma.com]
- 29. youtube.com [youtube.com]
- 30. www2.chem.wisc.edu [www2.chem.wisc.edu]
The Synthetic Cornerstone: A Technical Guide to 5-Bromo-2-fluorothioanisole for Advanced Drug Discovery
Introduction: The Strategic Importance of Fluorinated Thioethers in Medicinal Chemistry
In the landscape of modern drug development, the strategic incorporation of fluorine atoms and sulfur-containing moieties into molecular scaffolds is a proven strategy for optimizing pharmacokinetic and pharmacodynamic properties. 5-Bromo-2-fluorothioanisole (CAS No. 1370025-62-9) has emerged as a pivotal building block for researchers and scientists in this domain.[1] Its unique trifunctionalized aromatic ring, featuring a bromo group, a fluorine atom, and a methylthio group, offers a versatile platform for complex molecular engineering.
This guide provides an in-depth technical overview of this compound, including its chemical properties, reliable commercial sources, and its critical applications in the synthesis of novel therapeutic agents. We will delve into the mechanistic underpinnings of its reactivity and provide a field-proven protocol for its application in palladium-catalyzed cross-coupling reactions, a cornerstone of contemporary pharmaceutical synthesis.
Chemical Properties and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations of this compound is paramount for its effective and safe utilization in a laboratory setting.
| Property | Value |
| CAS Number | 1370025-62-9[1] |
| Molecular Formula | C₇H₆BrFS[1] |
| Molecular Weight | 221.09 g/mol [1] |
| Appearance | Not explicitly stated, typically a liquid or low-melting solid |
| Boiling Point | Not available |
| Storage Conditions | Short-term (1-2 weeks) at -4°C; long-term (1-2 years) at -20°C[1] |
Safety and Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.
-
Skin Contact: Avoid direct contact with the skin. In case of contact, wash the affected area thoroughly with soap and water.
-
Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[1]
Commercial Sourcing for Research and Development
The accessibility of high-purity this compound is critical for reproducible and reliable experimental outcomes. The following suppliers have been identified as commercial sources for this key building block. Researchers are advised to request certificates of analysis (CoA) to ensure the purity and identity of the compound.
| Supplier | Website | Notes |
| Amerigo Scientific | --INVALID-LINK-- | A distributor specializing in life science reagents.[3] |
| BIOFOUNT (Biofount.com) | --INVALID-LINK-- | Provides the compound for research purposes, noting its use as a reference for drug impurities.[1] |
| BLDpharm | --INVALID-LINK-- | Lists the compound with its CAS number and offers it for research use only. |
Applications in Drug Discovery and Development: A Gateway to Novel Molecular Architectures
The true value of this compound lies in its capacity to serve as a versatile scaffold in the synthesis of complex organic molecules, particularly those with therapeutic potential. The strategic placement of the bromo, fluoro, and methylthio groups allows for a range of chemical transformations.
The bromine atom is a key functional handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[4] These reactions are fundamental in modern medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The ability to introduce new aryl, heteroaryl, or amino groups at the 5-position of the ring allows for the systematic exploration of the chemical space around a core scaffold, a critical process in lead optimization.
The fluorine atom can significantly influence the metabolic stability, lipophilicity, and binding affinity of a drug candidate. The presence of fluorine can block sites of metabolism and modulate the pKa of nearby functional groups, leading to improved pharmacokinetic profiles.
The methylthio group can also be a site for further chemical modification. For instance, it can be oxidized to a sulfoxide or sulfone, which can act as hydrogen bond acceptors and enhance the solubility and cell permeability of a molecule.
A prime area of application for building blocks like this compound is in the synthesis of kinase inhibitors . Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the enzyme. The ability to functionalize the phenyl ring of this compound allows for the introduction of substituents that can target specific regions of the kinase active site, leading to enhanced potency and selectivity.[3]
Logical Workflow for the Synthesis of a Diaryl Thioether via Suzuki-Miyaura Cross-Coupling
The following diagram illustrates a representative workflow for the synthesis of a novel diaryl thioether starting from this compound, a common strategy in the development of kinase inhibitors and other targeted therapies.
Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling Reaction
The following protocol is a representative, self-validating system for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol is based on established methodologies for similar transformations and should be adapted and optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), tetrakis(triphenylphosphine)palladium(0) (0.025 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction).
-
Reaction: Heat the reaction mixture to 90°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure diaryl thioether product.
Conclusion
This compound stands as a valuable and versatile building block for the synthesis of complex molecules in the pursuit of novel therapeutics. Its unique combination of reactive sites allows for the strategic and controlled introduction of molecular diversity, a key element in the design of potent and selective drug candidates. A thorough understanding of its properties, safe handling procedures, and reactivity is essential for harnessing its full potential in the laboratory. The palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, provide a robust and reliable means of elaborating this scaffold, paving the way for the discovery of the next generation of medicines.
References
- 1. US7148365B2 - Process for preparing 5-bromo-2,2-difluorobenzo-1,3-dioxoles - Google Patents [patents.google.com]
- 2. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid - Google Patents [patents.google.com]
- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
Introduction: Understanding the Molecule and its Associated Risks
An In-depth Technical Guide to the Safe Handling of 5-Bromo-2-fluorothioanisole
This compound (CAS No. 1370025-62-9) is a halogenated thioether, a class of compounds frequently utilized as building blocks in complex organic synthesis, particularly within pharmaceutical and materials science research.[1] Its unique substitution pattern—a bromine atom, a fluorine atom, and a methylthio group on a benzene ring—offers versatile reactivity for creating novel molecules. However, this same structural complexity necessitates a rigorous and informed approach to its handling. The presence of a sulfur atom (as a thioether) and halogens introduces specific hazards that must be comprehensively managed to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
This guide provides a holistic framework for the safe handling, storage, and disposal of this compound. It is designed for researchers, chemists, and drug development professionals who may interact with this compound. The protocols and principles outlined herein are derived from established safety data for structurally analogous compounds and best practices in chemical hygiene.
Section 1: Hazard Identification and Compound Profile
While a specific, comprehensive toxicological profile for this compound is not extensively documented, a robust hazard assessment can be constructed by examining data from structurally related chemicals, such as 5-Bromo-2-fluorothiophenol, thioanisole, and other halogenated aromatic compounds.[2][3][4] The primary hazards are summarized below.
| Property | Data | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 1370025-62-9 | [1] |
| Molecular Formula | C₇H₆BrFS | [1] |
| Molecular Weight | 221.08 g/mol | [1] |
Table 1: Physicochemical Properties of this compound
Based on analogous compounds, this compound is anticipated to be classified under the Globally Harmonized System (GHS) with the following hazards.
| Hazard Classification | GHS Category | Hazard Statement | Rationale/Supporting Evidence |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed | Analogous compounds like 5-Bromo-2-fluorothiophenol and thioanisole are classified as harmful if swallowed.[2][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | A common classification for halogenated and sulfur-containing aromatic compounds.[2][4][5] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Direct contact with the eyes is likely to cause significant irritation.[2][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of vapors or aerosols can irritate the respiratory system.[2][4][5] |
| Odor | Not Classified | Stench | Thioethers and thiophenols are notorious for their potent, unpleasant odors.[2] |
Table 2: Anticipated GHS Hazard Classification
Section 2: The Hierarchy of Controls: A Proactive Risk Mitigation Strategy
Effective chemical safety relies on a multi-layered approach to risk mitigation, known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over those that are less effective and more dependent on human behavior.
Caption: The Hierarchy of Controls prioritizes systemic safety measures.
-
Elimination/Substitution: In a research context, substituting a hazardous chemical is not always feasible. However, it is a critical first consideration: can a less hazardous reagent achieve the same scientific objective?
-
Engineering Controls: This is the primary and most crucial line of defense. All work with this compound must be conducted within a certified chemical fume hood to prevent inhalation of vapors and contain any potential spills.[2][6] The fume hood also serves to contain the compound's potent odor. Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of potential exposure.[2][4]
-
Administrative Controls: These are the work practices and procedures that reduce exposure risk. This includes mandatory training on the specific hazards of this compound, clear labeling of all containers, and adhering to the Standard Operating Procedures (SOPs) detailed in this guide. Do not eat, drink, or smoke in areas where this chemical is handled.[2][5]
-
Personal Protective Equipment (PPE): PPE is the final barrier between the user and the chemical. It is essential but should never be relied upon as the primary means of protection.
Section 3: Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Item | Specifications and Rationale | Source |
| Eye Protection | Safety Goggles | Chemical splash goggles are required to provide a complete seal around the eyes, protecting against splashes and vapors. Standard safety glasses are insufficient. | [2][7] |
| Hand Protection | Nitrile Gloves | Nitrile rubber gloves (minimum 0.11 mm thickness) are recommended. Always double-glove when handling neat material or concentrated solutions. Check for tears before use and change gloves immediately if contamination occurs. | [8][9] |
| Body Protection | Laboratory Coat | A flame-resistant laboratory coat with long sleeves and a secure front closure is required to protect skin and clothing. | [10][11] |
| Foot Protection | Closed-toe Shoes | Leather or chemical-resistant shoes that fully cover the foot are mandatory. | [2] |
Table 3: Recommended Personal Protective Equipment (PPE)
Workflow: Donning and Doffing PPE
Correctly putting on and taking off PPE is critical to prevent cross-contamination. The sequence is designed to ensure the most contaminated items are removed in an order that avoids contact with the wearer's skin or clean clothing.
Caption: The proper sequence for donning and doffing PPE.
Section 4: Standard Operating Procedures (SOPs)
Adherence to standardized protocols is essential for reproducible science and unwavering safety.
SOP-1: Handling and Weighing
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of all unnecessary items.
-
Personal Protective Equipment: Don all PPE as specified in Section 3.
-
Chemical Transport: Transport the chemical in a sealed, labeled container within a secondary containment vessel (e.g., a chemical-resistant bucket or tray).
-
Weighing: If weighing the solid, perform the task within the fume hood or in a ventilated balance enclosure. Use a disposable weigh boat. Handle the container with care to avoid generating dust or aerosols.
-
Dispensing: When transferring the liquid, use a calibrated pipette or syringe. Perform all transfers over a spill tray to contain any drips.
-
Cleanup: After handling, decontaminate all surfaces and equipment. Wipe down the work area with an appropriate solvent and then with soap and water. Dispose of all contaminated disposables as hazardous waste.[11]
-
Hand Washing: After doffing PPE, wash hands thoroughly with soap and water.[2]
SOP-2: Storage Requirements
-
Container: Store in the original, tightly sealed container.[2][6]
-
Location: Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[2][3]
-
Incompatibilities: Segregate from strong oxidizing agents and strong bases.[2][12]
-
Ignition Sources: Store away from heat, sparks, open flames, and other ignition sources.[2][3]
-
Inert Atmosphere: For long-term storage or if the compound is determined to be air-sensitive, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain chemical purity.[2][12]
SOP-3: Chemical Waste Disposal
-
Waste Stream: As a halogenated organic compound, all waste containing this compound must be collected in a dedicated, properly labeled "Halogenated Organic Waste" container.[11]
-
Container Management: Use a designated, sealable, and clearly labeled waste container. Never overfill the container.[11]
-
Disposal: Do not pour waste down the drain. All chemical waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[2][6]
Section 5: Emergency Response Protocols
Immediate and correct action is critical in any chemical emergency.
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. If skin irritation occurs or persists, seek medical attention.[2][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Chemical Spill Response
The following workflow should be initiated for any spill.
Caption: A logical workflow for responding to a chemical spill.
Fire Response
-
Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, or dry chemical powder.[2]
-
Hazards: Containers may explode if heated. Thermal decomposition can release highly toxic and corrosive gases, including carbon oxides, sulfur oxides, hydrogen bromide, and hydrogen fluoride.[2]
-
Firefighter Protection: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[2]
References
- 1. bio-fount.com [bio-fount.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 10. Personal Protective Equipment (PPE) for Cytostatics | SKAN AG [skan.com]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Reactivity Profile of 5-Bromo-2-fluorothioanisole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the reactivity of 5-Bromo-2-fluorothioanisole, a versatile building block in modern organic synthesis. The strategic placement of bromo, fluoro, and methylthio substituents on the aromatic ring imparts a unique and nuanced reactivity profile, making it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This document will delve into the electronic and steric influences of these functional groups and provide insights into the compound's behavior in a variety of key chemical transformations.
Introduction: Understanding the Structural Nuances of this compound
This compound, with the chemical formula C₇H₆BrFS, possesses a unique substitution pattern that dictates its chemical behavior. The interplay of the electron-withdrawing nature of the fluorine and bromine atoms, coupled with the electron-donating and potentially coordinating methylthio group, creates a fascinating platform for selective chemical modifications.
Molecular Structure:
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling with 5-Bromo-2-fluorothioanisole
<
Introduction: The Strategic Importance of Fluorinated Thioanisole Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of carbon-carbon bond formation, celebrated for its remarkable functional group tolerance and reliability.[1][2] Its application in the synthesis of biaryl and substituted aromatic structures is central to the discovery of new pharmaceuticals, agrochemicals, and advanced materials.[3][4] This guide focuses on a particularly valuable, yet nuanced, substrate: 5-Bromo-2-fluorothioanisole. This molecule is of significant interest to medicinal chemists due to the prevalence of the fluorothioanisole motif in bioactive compounds. The strategic placement of the fluorine, bromine, and thioether functionalities offers multiple points for diversification, but also presents unique challenges in catalysis.
The thioether group, while a common pharmacophore, is known to be a potential poison for palladium catalysts.[5] Furthermore, the electronic properties of the fluorine atom can influence the reactivity of the aryl bromide. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on successfully employing this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings, provide a robust and validated protocol, and offer insights into troubleshooting and optimization.
Mechanistic Considerations: A Palladium-Catalyzed Dance
The Suzuki-Miyaura coupling is a catalytic cycle revolving around a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[6] Understanding this cycle is paramount to rational catalyst selection and reaction optimization. The three key steps are oxidative addition, transmetalation, and reductive elimination.[7][8]
-
Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-bromine bond of this compound.[7] This is often the rate-determining step.[7] The electron-withdrawing nature of the fluorine atom can facilitate this step by making the aryl halide more electrophilic.
-
Transmetalation: Following oxidative addition, a base activates the organoboron reagent (e.g., a boronic acid) to form a more nucleophilic boronate species.[9] This boronate then transfers its organic group to the Pd(II) center, displacing the halide. The choice of base is critical and can significantly impact the reaction's success.
-
Reductive Elimination: In the final step, the two organic partners on the palladium center couple, forming the new carbon-carbon bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[7]
The choice of ligand is crucial for stabilizing the palladium catalyst, preventing the formation of inactive palladium black, and modulating the reactivity of the metal center to favor the desired catalytic pathway.[6][10] Bulky, electron-rich phosphine ligands are often employed to enhance the rates of both oxidative addition and reductive elimination.[7][11]
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Recommended Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a reliable starting point for the coupling of this compound with a standard arylboronic acid. Optimization may be required for different coupling partners.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Store under inert atmosphere. |
| Phenylboronic Acid | ≥98% | Commercially Available | |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | ≥99% | Commercially Available | Air-sensitive, handle under inert gas.[1] |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Dry in an oven before use. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Use a freshly opened bottle or distill from a suitable drying agent. |
| Deionized Water | High Purity | In-house | Degas thoroughly before use. |
| Argon or Nitrogen Gas | High Purity (≥99.998%) | For maintaining an inert atmosphere. | |
| Standard Glassware | Oven-dried and cooled under inert gas. |
Experimental Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
In a separate vial, weigh out Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Evacuate and backfill the Schlenk flask with inert gas (argon or nitrogen) three times to ensure an inert atmosphere.
-
-
Reagent Addition:
-
Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst to the Schlenk flask.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed deionized water (1 mL) to the flask via syringe.
-
-
Reaction Execution:
-
Seal the Schlenk flask and place it in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
-
Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvents- Poor quality base- Low reaction temperature | - Use a fresh batch of catalyst or a pre-catalyst.- Thoroughly degas all solvents.- Use a freshly dried, high-purity base.- Increase the reaction temperature in increments of 10 °C. |
| Formation of Homocoupling Product | - Presence of oxygen- Use of a Pd(II) precursor without a reducing agent | - Ensure a rigorously inert atmosphere.- If using a Pd(II) source, consider adding a small amount of a phosphine ligand to facilitate reduction to Pd(0).[12] |
| Protodeborylation of Boronic Acid | - Presence of excess water- Prolonged reaction time at high temperature | - Use the minimum amount of water necessary for the base to be effective.- Consider using a boronic ester (e.g., pinacol ester) which is more stable.[6] |
| Cleavage of Thioether | - Harsh reaction conditions | - Screen milder bases (e.g., K₃PO₄, Cs₂CO₃).- Try a lower reaction temperature with a more active catalyst system (e.g., using a biarylphosphine ligand like SPhos or XPhos).[11] |
| Difficult Purification | - Presence of residual palladium- Similar polarity of product and byproducts | - Pass the crude product through a plug of silica or celite before chromatography.- Optimize the eluent system for column chromatography. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of complex, medicinally relevant molecules. Success hinges on a solid understanding of the reaction mechanism and careful attention to experimental detail. By employing a well-chosen palladium catalyst and ligand system, along with appropriate control of the reaction conditions, researchers can effectively mitigate potential side reactions such as catalyst poisoning and protodeborylation. The protocol provided herein serves as a robust starting point, and the troubleshooting guide offers a framework for systematic optimization. With these tools in hand, scientists in both academic and industrial settings can confidently utilize this valuable building block in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-fluorothioanisole
Introduction: The Strategic Importance of 5-Bromo-2-fluorothioanisole in Modern Synthesis
This compound is a versatile building block in contemporary organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its unique trifunctional substitution pattern—a reactive bromine atom for cross-coupling, an electron-withdrawing fluorine atom, and a coordinating thioether moiety—offers a powerful handle for the strategic construction of complex molecular architectures. The fluorine substituent can modulate the electronic properties and metabolic stability of target molecules, while the thioether group can act as a coordinating ligand or be further oxidized to sulfoxides and sulfones, expanding the accessible chemical space.[1][2]
This guide provides an in-depth exploration of the palladium-catalyzed cross-coupling reactions of this compound, offering detailed protocols, mechanistic insights, and practical troubleshooting advice for researchers, scientists, and drug development professionals.
Core Principles: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[3] The generally accepted mechanism proceeds through a catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states.[4]
The catalytic cycle can be broadly divided into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.
-
Transmetalation: The organic group from a nucleophilic coupling partner (e.g., an organoboron, organotin, or organozinc reagent) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
References
The Strategic Deployment of 5-Bromo-2-fluorothioanisole in Modern Drug Discovery
An Application Guide for Medicinal Chemists
Introduction: A Multifaceted Building Block
In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of novel therapeutic agents. 5-Bromo-2-fluorothioanisole has emerged as a highly valuable and versatile building block. Its utility stems from the orthogonal reactivity of its three key functional groups: a bromine atom, a fluorine atom, and a thioanisole moiety. This unique arrangement provides medicinal chemists with a powerful tool for molecular diversification, enabling the synthesis of complex scaffolds with tailored pharmacological profiles.
The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, one of the most powerful methodologies for C-C and C-N bond formation in modern organic synthesis.[1][2] The electron-withdrawing fluorine atom not only modulates the reactivity of the aromatic ring but can also impart desirable pharmacokinetic properties to the final drug candidate, such as enhanced metabolic stability and improved binding affinity.[3][4] The thioanisole group offers further opportunities for modification, including oxidation to sulfoxides and sulfones, or can play a direct role in ligand-receptor interactions. This guide provides an in-depth overview of the applications of this compound, complete with detailed protocols for its most critical transformations.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a reagent is fundamental to its successful application in synthesis.
| Property | Value | Reference |
| CAS Number | 1370025-62-9 | [5] |
| Molecular Formula | C₇H₆BrFS | [5] |
| Molecular Weight | 221.09 g/mol | [5] |
| Appearance | (Varies) | - |
| MDL Number | MFCD22056774 | [5] |
Core Applications in Medicinal Chemistry
The strategic placement of the bromo, fluoro, and methylthio groups makes this compound an ideal substrate for constructing core scaffolds found in many classes of therapeutic agents, particularly kinase inhibitors.
Keystone for Kinase Inhibitor Scaffolds
Kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6][7] The development of small molecule kinase inhibitors is therefore a major focus of pharmaceutical research.[8] this compound serves as an excellent starting point for kinase inhibitor synthesis due to several factors:
-
Scaffold Rigidity and Vectorial Diversity: The substituted phenyl ring provides a rigid core from which to project vectors into the different pockets of a kinase active site.
-
Cross-Coupling Handle: The C-Br bond is readily functionalized via Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce fragments that can interact with the hinge region or solvent-front of the ATP-binding site.[9]
-
Fluorine's Influence: The ortho-fluorine atom can form crucial hydrogen bonds or favorable electrostatic interactions with amino acid residues in the active site, enhancing potency and selectivity. It also often improves metabolic stability.[4]
The general workflow involves using the bromine as a primary attachment point for a larger heterocyclic system, followed by further modifications.
Caption: Synthetic pathways from this compound.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is an indispensable tool for creating bi-aryl structures, a common motif in pharmaceuticals.[2] It involves the palladium-catalyzed coupling of an organohalide with an organoboron compound.[10] For this compound, this reaction allows for the efficient introduction of a wide array of aryl and heteroaryl substituents at the 5-position.
Causality Behind Component Selection:
-
Palladium Catalyst: A Pd(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with phosphine ligands are commonly used.[10] The ligand's role is to stabilize the palladium center and facilitate the catalytic cycle.
-
Base: A base, such as K₂CO₃ or Cs₂CO₃, is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.[2]
-
Solvent: A mixture of an organic solvent (like dioxane, DME, or toluene) and water is often used to dissolve both the organic and inorganic reagents.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
- 7. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Note: Strategic Synthesis of Novel Heterocycles from 5-Bromo-2-fluorothioanisole
Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 5-Bromo-2-fluorothioanisole as a versatile building block for the synthesis of novel heterocyclic scaffolds. We delve into the causality behind experimental choices, offering field-proven insights into palladium-catalyzed cross-coupling reactions and subsequent intramolecular cyclization strategies. The protocols herein are designed to be self-validating, providing a robust framework for the development of diverse molecular architectures with significant potential in medicinal chemistry.
Introduction: The Strategic Value of this compound
Heterocyclic compounds form the backbone of modern medicinal chemistry, with over half of all FDA-approved small-molecule drugs containing at least one heterocyclic ring.[1] Their prevalence stems from the unique physicochemical properties imparted by heteroatoms, which are crucial for molecular recognition at biological targets and for fine-tuning pharmacokinetic profiles.[1][2] The challenge and opportunity lie in the efficient construction of novel heterocyclic systems to explore new chemical space.
This compound emerges as a highly strategic starting material for this purpose. Its architecture is endowed with three distinct functional handles, each offering a gateway to different synthetic transformations:
-
The Bromo Group (C5): Serves as the primary reactive site for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of carbon, nitrogen, and other functionalities with high regioselectivity.[3][4]
-
The Fluoro Group (C2): As the most electronegative element, fluorine can significantly modulate the electronic properties of the aromatic ring, influencing reaction rates and regiochemistry. It can also serve as a site for nucleophilic aromatic substitution (SNAr) under specific conditions or act as a metabolic blocker in a final drug candidate.
-
The Thioanisole Group (C1): The sulfur atom can act as a nucleophile or be oxidized to sulfoxide and sulfone states, providing a handle for further functionalization. Its position ortho to the fluorine atom is critical for enabling unique intramolecular cyclization pathways to form fused heterocyclic systems.
This guide will explore the primary synthetic pathways leveraging these functional groups to construct complex heterocyclic frameworks.
Synthetic Pathways from this compound
The true synthetic power of this compound is realized through the sequential and strategic application of different reaction types. The bromo position is typically addressed first via cross-coupling, followed by reactions involving the thioether or fluoro group to build fused ring systems.
Figure 1: Key synthetic transformations originating from this compound.
Part 1: Palladium-Catalyzed Cross-Coupling Protocols
The C-Br bond is significantly more reactive than the C-F bond in standard palladium-catalyzed cross-coupling reactions, allowing for highly selective functionalization at the C5 position.[4]
Suzuki-Miyaura Coupling for C-C Bond Formation
This reaction is a cornerstone of modern organic synthesis for its reliability and functional group tolerance in creating biaryl or vinyl-aryl structures.[3] The choice of catalyst, ligand, and base is critical for achieving high yields. For an electron-rich substrate like a thioanisole derivative, a palladium(0) source like Pd(PPh₃)₄ is often effective.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas (repeat 3 times).
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio, 0.1 M concentration relative to the starting material).
-
Reaction: Stir the mixture vigorously at 90-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 8-16 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale / Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄ is a reliable Pd(0) source. For challenging couplings, catalysts with specialized ligands like dppf may be required. |
| Base | K₂CO₃, Cs₂CO₃ | An aqueous base is required for the transmetalation step of the catalytic cycle. Cs₂CO₃ can be more effective for less reactive boronic acids. |
| Solvent | Dioxane/H₂O, Toluene/H₂O | A biphasic system is standard. Ensure solvents are thoroughly degassed to prevent catalyst degradation. |
| Temperature | 90-100 °C | Sufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is paramount for synthesizing aniline derivatives, which are precursors to a vast array of nitrogen-containing heterocycles such as phenothiazines, carbazoles, and indoles. The choice of phosphine ligand is crucial and depends on the nature of the amine coupling partner.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Catalyst System: Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the appropriate phosphine ligand (e.g., XPhos, 4-5 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon (repeat 3 times).
-
Solvent Addition: Add a degassed anhydrous solvent such as toluene or dioxane (0.1 M).
-
Reaction: Stir the mixture at 100-110 °C for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Cool the reaction, dilute with ethyl acetate, and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Part 2: Intramolecular Cyclization for Fused Heterocycles
After initial functionalization at the bromine site, the thioether and fluoro groups become powerful handles for constructing fused ring systems.
Electrophilic Cyclization to Benzothiophenes
Alkynes, introduced via Sonogashira coupling, are excellent precursors for cyclization. Treatment with an electrophile (e.g., I₂, Br₂) can trigger an intramolecular cyclization, attacking the alkyne and being trapped by the nucleophilic sulfur atom to form a substituted benzothiophene.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Synthesis of a 3-Iodobenzothiophene Derivative
This protocol assumes the successful synthesis of 5-(alkynyl)-2-fluorothioanisole via Sonogashira coupling.
-
Dissolution: Dissolve the alkynyl precursor (1.0 equiv.) in a suitable solvent like dichloromethane (DCM) or acetonitrile (0.1 M).
-
Electrophile Addition: Slowly add a solution of iodine (I₂, 1.1 equiv.) in the same solvent at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (typically 1-4 hours, monitor by TLC).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of the iodine disappears.
-
Extraction: Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the 3-iodobenzothiophene derivative. This product can be further functionalized via additional cross-coupling reactions at the iodo position.
Conclusion
This compound is a potent and versatile building block for the synthesis of diverse and novel heterocyclic compounds. By leveraging predictable, high-yielding cross-coupling reactions at the bromine position, chemists can install a wide variety of substituents. Subsequent intramolecular cyclization reactions, strategically employing the thioether and fluoro groups, provide access to complex, fused scaffolds relevant to drug discovery and materials science. The protocols outlined in this guide serve as a robust starting point for exploring the rich chemistry of this valuable intermediate.
References
- 1. journalwjarr.com [journalwjarr.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Sonogashira Coupling of 5-Bromo-2-fluorothioanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing the Power of C-C Bond Formation
The Sonogashira cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, celebrated for its efficiency in forging carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, proceeds under remarkably mild conditions, tolerating a wide array of functional groups.[1][3] This versatility has rendered the Sonogashira coupling indispensable in the synthesis of complex natural products, pharmaceuticals, and advanced organic materials.[1][4]
This application note provides a detailed protocol and in-depth scientific rationale for the Sonogashira coupling of a specific and functionally rich substrate: 5-Bromo-2-fluorothioanisole. The presence of a bromine atom offers a reactive handle for the coupling, while the fluorine and thioether moieties introduce electronic and steric complexities that necessitate careful consideration in protocol design. Understanding the interplay of these functional groups is paramount to achieving high yields and purity in the desired alkynylated product, a valuable scaffold for further elaboration in drug discovery and materials science.
Mechanistic Insights: The "Why" Behind the Protocol
A robust understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide (this compound), forming a Pd(II) complex.[3] The reactivity of aryl halides in this step generally follows the trend: I > Br > Cl.[1]
-
Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination: This final step involves the formation of the C-C bond between the aryl group and the alkyne, yielding the desired product and regenerating the Pd(0) catalyst.[3]
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne.
-
Deprotonation: A base, typically an amine, deprotonates the terminal alkyne, forming the crucial copper(I) acetylide intermediate. This species is then ready to participate in the transmetalation step of the palladium cycle.
A copper-free variant of the Sonogashira coupling also exists, which can be advantageous in preventing the undesired homocoupling of the alkyne (Glaser coupling).[1] In this version, the base is believed to directly facilitate the formation of a palladium-acetylide complex.[2]
Visualizing the Catalytic Pathway
Caption: The interconnected palladium and copper catalytic cycles of the Sonogashira reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol is a general guideline and may require optimization based on the specific terminal alkyne used.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | --- |
| Terminal Alkyne | ≥98% | Commercially Available | --- |
| PdCl₂(PPh₃)₂ | Catalyst Grade | Commercially Available | Air-stable, but handle under inert gas. |
| Copper(I) Iodide (CuI) | ≥98% | Commercially Available | Protect from light; purity is crucial. |
| Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Anhydrous, ≥99.5% | Commercially Available | Should be freshly distilled or from a sure-seal bottle. |
| Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Anhydrous | Commercially Available | Degas prior to use. |
| Inert Gas | High Purity Nitrogen or Argon | --- | --- |
| Standard Glassware | --- | --- | Oven-dried before use. |
Reaction Setup and Procedure
Caption: A streamlined workflow for the Sonogashira coupling of this compound.
Detailed Steps:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02-0.05 equiv.), and copper(I) iodide (CuI, 0.04-0.10 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with a high-purity inert gas (argon or nitrogen) for 10-15 minutes. Alternatively, perform three cycles of evacuation and backfilling with the inert gas.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., THF or DMF, approximately 0.1-0.2 M concentration relative to the aryl halide) via syringe. Follow this with the addition of the amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the stirred reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to a temperature between 40-60 °C. The optimal temperature will depend on the reactivity of the terminal alkyne. The thioether moiety in the substrate may require slightly elevated temperatures to achieve a reasonable reaction rate.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Aryl Halide | 1.0 equiv. | Limiting reagent. |
| Terminal Alkyne | 1.1 - 1.5 equiv. | A slight excess is used to drive the reaction to completion and account for potential homocoupling. |
| Pd Catalyst | 0.02 - 0.05 equiv. (2-5 mol%) | Higher loadings may be necessary if the thioether shows inhibitory effects. |
| Cu(I) Co-catalyst | 0.04 - 0.10 equiv. (4-10 mol%) | Essential for the copper cycle; excess can promote alkyne homocoupling. |
| Base | 2.0 - 3.0 equiv. | Neutralizes the HBr byproduct and facilitates the formation of the copper acetylide. |
| Temperature | Room Temp. to 60 °C | Aryl bromides are less reactive than iodides and may require gentle heating.[1] |
| Reaction Time | 2 - 24 hours | Dependent on substrate reactivity and reaction temperature. |
Troubleshooting and Scientific Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst- Insufficiently anhydrous/anaerobic conditions- Low reaction temperature | - Use fresh, high-purity catalysts.- Ensure all glassware is dry and solvents are properly degassed.- Gradually increase the reaction temperature. |
| Formation of Alkyne Homocoupling Product (Glaser Coupling) | - Presence of oxygen- High concentration of copper(I) catalyst | - Rigorously exclude oxygen from the reaction.- Reduce the amount of CuI or consider a copper-free protocol. |
| Formation of Palladium Black | - Catalyst decomposition | - Use a more robust ligand or a pre-catalyst.- Ensure high purity of all reagents and solvents. |
| Decomposition of Starting Material or Product | - High reaction temperature- Prolonged reaction time | - Optimize the reaction temperature and monitor closely to avoid over-running the reaction. |
Substrate-Specific Considerations for this compound:
-
Electronic Effects: The fluorine atom is electron-withdrawing, which can increase the electrophilicity of the aryl ring and potentially facilitate the oxidative addition step.
-
Steric Hindrance: The fluorine atom ortho to the bromine may introduce some steric hindrance, which could slow down the reaction.
-
Thioether Moiety: Sulfur-containing compounds can sometimes act as catalyst poisons for palladium. While thioethers are generally tolerated in Sonogashira couplings, if low reactivity is observed, increasing the catalyst loading or using a more electron-rich and bulky phosphine ligand may be beneficial.
Conclusion
The Sonogashira coupling of this compound provides an efficient route to valuable alkynylated building blocks. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully navigate the potential challenges posed by this multifunctional substrate. The protocol and insights provided herein serve as a comprehensive guide for scientists and professionals in drug development and materials science to effectively utilize this powerful synthetic transformation.
References
5-Bromo-2-fluorothioanisole: A Versatile Building Block for the Synthesis of Next-Generation Kinase Inhibitors
Abstract
Protein kinases are a pivotal class of enzymes that orchestrate a vast array of cellular functions, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has consequently become a cornerstone of modern targeted therapy. This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utility of 5-Bromo-2-fluorothioanisole as a strategic building block in the synthesis of potent and selective kinase inhibitors. We will delve into the chemical attributes of this reagent, explore its application in the synthesis of clinically relevant kinase inhibitor scaffolds, and provide detailed, field-proven protocols for its key chemical transformations.
Introduction: The Strategic Advantage of this compound in Kinase Inhibitor Design
This compound is a trifunctional aromatic compound that offers a unique combination of reactive handles, making it an exceptionally valuable starting material for the synthesis of complex drug-like molecules.
-
The Bromine Atom: Serves as a versatile anchor for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse aryl, heteroaryl, and amino moieties, which are often crucial for engaging with the kinase active site.
-
The Fluorine Atom: The presence of a fluorine atom ortho to the thioether linkage can significantly influence the physicochemical properties of the final inhibitor. Fluorine can enhance metabolic stability, improve binding affinity through favorable interactions with the target protein, and modulate the pKa of nearby functional groups.
-
The Thioanisole Group: The methylthio group can be readily oxidized to the corresponding sulfoxide or sulfone. This transformation dramatically alters the electronic and steric properties of the molecule, providing a powerful tool for fine-tuning the inhibitor's potency and selectivity. The resulting sulfonyl group can act as a hydrogen bond acceptor, a key interaction in many kinase-inhibitor complexes.
This strategic combination of functionalities allows for a divergent synthetic approach, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Application Showcase: Synthesis of a Lapatinib Analogue
To illustrate the utility of this compound, we present a synthetic strategy for a novel analogue of Lapatinib, a potent dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases.[2] The core of Lapatinib features a quinazoline scaffold linked to a substituted aniline. Our proposed synthesis utilizes this compound to construct this key substituted aniline fragment.
Overall Synthetic Strategy
The proposed synthesis involves two key transformations of this compound: oxidation of the thioether to a sulfone, followed by a Buchwald-Hartwig amination to couple the resulting aniline with a suitable quinazoline core.
Caption: Proposed synthetic workflow for a Lapatinib analogue.
Step-by-Step Protocols
Protocol 1: Oxidation of this compound to 1-Bromo-4-fluoro-2-(methylsulfonyl)benzene
This protocol describes the oxidation of the thioether to a sulfone using meta-chloroperoxybenzoic acid (m-CPBA). This is a robust and high-yielding transformation.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add m-CPBA (2.2 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired 1-Bromo-4-fluoro-2-(methylsulfonyl)benzene.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of the Lapatinib Analogue
This protocol details the palladium-catalyzed cross-coupling of 1-Bromo-4-fluoro-2-(methylsulfonyl)benzene with a suitable quinazoline amine core. The choice of catalyst, ligand, and base is crucial for achieving high yields.[3]
Materials:
-
1-Bromo-4-fluoro-2-(methylsulfonyl)benzene (1.0 equiv)
-
Quinazoline amine core (e.g., 4-amino-6,7-dimethoxyquinazoline) (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene or dioxane
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
Procedure:
-
To a dry Schlenk tube under an inert atmosphere of argon, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Add 1-Bromo-4-fluoro-2-(methylsulfonyl)benzene and the quinazoline amine core.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the final Lapatinib analogue.
Structure-Activity Relationship (SAR) Insights
The versatility of this compound allows for systematic modifications to probe the SAR of the resulting kinase inhibitors.
Caption: SAR exploration enabled by this compound.
-
Variation at the 5-position: The bromine atom can be replaced with a wide variety of aryl and heteroaryl groups via Suzuki coupling, or with diverse amines through Buchwald-Hartwig amination. This allows for probing interactions with different pockets within the kinase active site.
-
Modulation of the Sulfonyl Group: The oxidation state of the sulfur atom (thioether, sulfoxide, or sulfone) can be varied to fine-tune the electronic properties and hydrogen bonding capabilities of the inhibitor.
-
Impact of the Fluorine Atom: The fluorine atom can be retained to enhance metabolic stability and binding affinity, or it can be replaced with other small substituents to probe steric and electronic effects.
Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the key transformations of this compound.
| Reaction | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| Oxidation | m-CPBA | DCM | 0 to RT | >90 |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, NaOtBu | Toluene | 100-110 | 60-85 |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 85-95 | 70-90 |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its unique combination of reactive sites allows for the efficient construction of complex molecular architectures and the systematic exploration of structure-activity relationships. The protocols outlined in this document provide a solid foundation for researchers to leverage the full potential of this powerful synthetic tool in their drug discovery programs.
References
- 1. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Conditions for 5-Bromo-2-fluorothioanisole
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical resource for navigating the complexities of the Suzuki-Miyaura cross-coupling reaction with 5-Bromo-2-fluorothioanisole. This particular substrate presents a unique set of challenges due to the presence of a sulfur-containing functional group, which is a known inhibitor of palladium catalysts.
As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively, optimize conditions, and achieve high-yielding, reproducible results. This center is structured to address your issues directly, moving from common questions to deep-dive troubleshooting for specific experimental failures.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound giving low to no yield, even under standard conditions?
A1: The primary culprit is the thioanisole (methylthio) group on your substrate. Sulfur-containing compounds are notorious for acting as poisons to palladium catalysts. The lone pair of electrons on the sulfur atom can coordinate strongly to the palladium center, inhibiting or completely shutting down the catalytic cycle. This requires specialized conditions that favor the desired reaction pathway over catalyst inhibition.
Q2: What is the most critical component to focus on when optimizing for this substrate?
A2: The ligand. Your choice of ligand is paramount. You need a ligand that binds strongly to the palladium center, is sterically bulky to create a reactive coordination sphere, and is electron-rich to facilitate the rate-limiting oxidative addition step.[1][2] This combination helps to outcompete the sulfur atom for coordination to the palladium and maintain catalytic activity. Standard, less bulky ligands like triphenylphosphine are often ineffective.[3]
Q3: What are the most common side reactions I should be looking for?
A3: Besides catalyst deactivation leading to no reaction, the most common side reactions are:
-
Protodeboronation: The boronic acid/ester is replaced by a hydrogen atom, particularly under harsh basic conditions or prolonged heating.[4][5]
-
Homocoupling: Two molecules of your boronic acid partner couple together. This is often exacerbated by the presence of oxygen in the reaction.[4][6]
-
Debromination (Hydrodehalogenation): Your starting material, this compound, is converted to 2-fluorothioanisole. This can occur if a hydride source is available in the reaction mixture.[6]
Q4: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)?
A4: For challenging substrates, starting with a more stable boronic ester, such as a pinacol (B(pin)) or MIDA boronate, is often advantageous.[4][6] While boronic acids can be more reactive, they are also more prone to protodeboronation and homocoupling.[7] The slow, controlled release of the boronic acid from a stable ester derivative in situ can minimize the concentration of the active boron species at any given time, thereby suppressing side reactions.[4]
In-Depth Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing detailed explanations and actionable solutions.
Problem Area 1: Low or No Conversion of Starting Material
Q: My TLC/LC-MS shows primarily unreacted this compound. I'm using Pd(PPh₃)₄. What is the most likely cause and how do I fix it?
A: The root cause is almost certainly catalyst poisoning by the thioether moiety. Tetrakis(triphenylphosphine)palladium(0) is often not robust enough for this challenge. The relatively small and less electron-donating triphenylphosphine ligands are easily displaced by the sulfur atom, leading to a catalytically inactive species.
Solutions:
-
Switch to a More Robust Ligand/Catalyst System: This is the most critical change. You need a ligand that forms a more stable and active complex with palladium. Bulky, electron-rich monophosphine ligands (often called "Buchwald ligands") are the industry standard for such difficult couplings.
-
Recommended Ligands: SPhos, RuPhos, or XPhos. These ligands are designed to be sterically demanding and highly electron-donating, which accelerates the key steps of the catalytic cycle and stabilizes the palladium center against poisoning.[3][8]
-
Recommended Palladium Source: Use a reliable Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst like Pd(OAc)₂. Alternatively, use a pre-formed "precatalyst" where the ligand is already complexed to the palladium (e.g., SPhos Pd G3), which often provides superior activity and reproducibility.[3]
-
-
Increase Catalyst Loading: For substrates known to be catalyst poisons, a higher catalyst loading (e.g., 2-5 mol %) may be necessary to achieve full conversion, as a portion of the catalyst may become deactivated over the course of the reaction.
-
Ensure an Inert Atmosphere: Oxygen can oxidize and deactivate the active Pd(0) catalyst.[4][6] Ensure your solvent is rigorously degassed (e.g., by sparging with argon for 30-60 minutes or via several freeze-pump-thaw cycles) and that the reaction is run under a positive pressure of an inert gas like argon or nitrogen.
Visualizing the Problem: Catalyst Poisoning
The diagram below illustrates how the thioether can intercept and deactivate the palladium catalyst, halting the productive Suzuki cycle.
Caption: Catalyst poisoning by the thioether group.
Problem Area 2: Significant Side Product Formation
Q: My desired product is forming, but I have a major byproduct from the homocoupling of my boronic acid partner. What should I change?
A: Homocoupling is primarily driven by the presence of oxygen and/or the use of a Pd(II) precatalyst without efficient reduction to the active Pd(0) species. [4][6]
Solutions:
-
Improve Degassing Technique: This is the most common and effective solution. Ensure your solvent and reaction headspace are scrupulously free of oxygen. Sparging the solvent with argon for an extended period before adding reagents is highly recommended.
-
Use a Pd(0) Source: Using a Pd(0) source like Pd₂(dba)₃ can sometimes mitigate homocoupling that occurs during the initial reduction of a Pd(II) precatalyst.[3]
-
Control Stoichiometry: Use a slight excess of the boronic acid partner (e.g., 1.1-1.2 equivalents). While counterintuitive, ensuring there is enough nucleophile to promote the transmetalation step can sometimes outcompete the homocoupling pathway.
Q: I am observing a significant amount of protodeboronation (my boronic acid is being converted back to an arene). How can I minimize this?
A: Protodeboronation is often promoted by excess water, strong bases, and high temperatures. [4]
Solutions:
-
Choice of Base: This is a critical parameter. While a base is required to activate the boronic acid for transmetalation, overly strong or aqueous bases can accelerate protodeboronation.[9][10]
-
Try a weaker base: If you are using NaOH or KOH, switch to a milder base like K₂CO₃ or Cs₂CO₃.
-
Consider a non-aqueous base: For very sensitive substrates, using an anhydrous base like potassium phosphate (K₃PO₄) or potassium fluoride (KF) can be highly effective.[11]
-
-
Solvent System: Minimize the amount of water in the reaction. While a small amount of water is often beneficial for Suzuki couplings, an excessive amount can promote this side reaction. Try reducing the water content or using a solvent system like toluene/K₃PO₄.
-
Temperature and Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed. Unnecessarily long reaction times at elevated temperatures will increase the amount of protodeboronation. If possible, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) with a more active catalyst system.
Experimental Protocols & Data
General Workflow for Troubleshooting
The following diagram outlines a logical workflow for addressing common issues with this specific Suzuki coupling.
Caption: A logical troubleshooting workflow for the reaction.
Table 1: Recommended Starting Conditions for Screening
This table provides a set of validated starting points for optimizing the Suzuki coupling of this compound. Screen these conditions to identify the most promising system for your specific boronic acid partner.
| Parameter | Condition A (Robust Standard) | Condition B (Anhydrous) | Condition C (Alternative Solvent) |
| Pd Source | Pd₂(dba)₃ (2 mol %) | Pd(OAc)₂ (2 mol %) | XPhos Pd G3 (2 mol %) |
| Ligand | SPhos (4.5 mol %) | RuPhos (4.5 mol %) | (Internal to precatalyst) |
| Base | Cs₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) | K₂CO₃ (2.0 equiv) |
| Solvent | 1,4-Dioxane / H₂O (5:1) | Toluene | THF / H₂O (10:1) |
| Temperature | 100 °C | 110 °C | 80 °C |
| Notes | A strong, general-purpose system for difficult couplings. | Excellent for minimizing water-related side reactions like protodeboronation. | A milder temperature option using a highly active precatalyst. |
Step-by-Step General Protocol for Initial Screening
This protocol is designed for a small-scale (e.g., 0.2 mmol) reaction to test the conditions outlined in Table 1.
-
Vessel Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester partner (1.2 equiv), and the chosen base (2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Reagent Addition:
-
If using Pd(OAc)₂ or Pd₂(dba)₃: In a separate, dry vial, weigh the palladium source and the ligand. Add the degassed solvent via syringe to dissolve them, then transfer this catalyst solution to the main reaction vial.
-
If using a pre-formed precatalyst (e.g., XPhos Pd G3): Add the solid precatalyst to the reaction vial under a positive flow of argon. Then, add the degassed solvent via syringe.
-
-
Reaction: Place the sealed vial in a preheated heating block or oil bath set to the desired temperature. Stir vigorously for the planned reaction time (e.g., start by monitoring at 2h, 6h, and 18h).
-
Monitoring: To monitor the reaction, carefully take a small aliquot via syringe, quench it with water, extract with ethyl acetate, and analyze by TLC or LC-MS.
-
Work-up: Once the reaction is complete (starting material consumed), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental mechanism is key to rational troubleshooting.
Caption: The general catalytic cycle of the Suzuki-Miyaura reaction.[6][11][12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. byjus.com [byjus.com]
Technical Support Center: 5-Bromo-2-fluorothioanisole Chemistry
Welcome to the technical support center for 5-Bromo-2-fluorothioanisole. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common side reactions and experimental challenges encountered when working with this versatile reagent. The following content is structured in a question-and-answer format to directly address specific issues you may face in the laboratory.
Troubleshooting Guide
This section provides in-depth solutions to common problems encountered during reactions with this compound.
Question 1: I am observing significant amounts of a byproduct with a mass corresponding to the starting material plus one or two oxygen atoms in my cross-coupling reaction. What is happening and how can I prevent it?
Answer:
This observation strongly suggests the oxidation of the thioether moiety in this compound to the corresponding sulfoxide or sulfone. The sulfur atom in the thioether is susceptible to oxidation, which can occur under various conditions, sometimes inadvertently.
Causality:
-
Atmospheric Oxygen: In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, failure to maintain a strictly inert atmosphere can lead to the oxidation of the thioether. Palladium(0) species can be oxidized by residual oxygen, which can, in turn, promote the oxidation of the sensitive thioether group.
-
Oxidizing Reagents: Certain reagents or additives, even in trace amounts, can act as oxidants. Peroxides, which can form in ethereal solvents like THF upon prolonged storage and exposure to air, are a common culprit.
Mitigation Strategies:
-
Rigorous Inert Atmosphere:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).
-
Degas all solvents thoroughly before use. This can be achieved by sparging with an inert gas for at least 30 minutes or by several freeze-pump-thaw cycles.
-
Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.
-
-
Solvent Purity:
-
Use freshly distilled or anhydrous, inhibitor-free solvents.
-
Test ethereal solvents for the presence of peroxides before use and purify if necessary.
-
-
Careful Reagent Selection:
-
Avoid any reagents that have oxidizing properties unless they are a controlled part of the reaction sequence.
-
Question 2: My Suzuki-Miyaura coupling reaction with this compound is giving low yields of the desired product, and I am isolating significant amounts of 2-fluorothioanisole (dehalogenated starting material) and a biaryl byproduct from the homo-coupling of my boronic acid.
Answer:
These are common side reactions in Suzuki-Miyaura couplings. The formation of 2-fluorothioanisole is a result of hydrodehalogenation, while the biaryl byproduct arises from the homo-coupling of the boronic acid.
Causality and Troubleshooting:
| Side Reaction | Causality | Mitigation Strategies |
| Hydrodehalogenation | This can occur via a competing reaction pathway where a hydride source reduces the aryl bromide. The hydride can originate from the solvent, additives, or even the boronic acid itself under certain conditions. | - Optimize the Base: Use a weaker base if possible, as strong bases can sometimes promote this side reaction. Carbonates (e.g., K₂CO₃, Cs₂CO₃) are often a good starting point.[1] - Ligand Choice: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination over competing pathways.[2] - Control Reaction Temperature: Lowering the reaction temperature may disfavor the dehalogenation pathway. |
| Homo-coupling of Boronic Acid | This side reaction is often promoted by the presence of Pd(II) species and oxygen.[3] If the Pd(0) catalyst is not efficiently generated or is re-oxidized, it can catalyze the homo-coupling of the boronic acid. | - Use a Pre-catalyst: Employing a well-defined Pd(0) pre-catalyst can ensure a higher concentration of the active catalyst from the start. - Thorough Degassing: As mentioned previously, rigorously exclude oxygen from the reaction mixture. - Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can favor homo-coupling. |
Experimental Protocol for a Robust Suzuki-Miyaura Coupling:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the degassed solvent (e.g., 1,4-dioxane/water 4:1).
-
Subject the mixture to three freeze-pump-thaw cycles.
-
Heat the reaction mixture under an inert atmosphere at the optimized temperature (e.g., 80-100 °C) and monitor by TLC or GC-MS until completion.
Question 3: I am struggling to initiate the formation of the Grignard reagent from this compound. When it does react, I get a significant amount of a high-molecular-weight byproduct.
Answer:
Difficulty in initiating Grignard reagent formation and the observation of a high-molecular-weight byproduct (likely from Wurtz-type homo-coupling) are common challenges.
Causality and Troubleshooting:
Initiation Failure:
-
Magnesium Passivation: The surface of magnesium turnings is often coated with a layer of magnesium oxide, which prevents the reaction with the aryl halide.
-
Presence of Water: Grignard reagents are extremely sensitive to moisture. Even trace amounts of water will quench the reagent as it forms.[4]
Wurtz-Type Homo-coupling:
-
This side reaction involves the coupling of two molecules of the aryl halide. It is often favored at higher concentrations of the aryl halide and if the Grignard reagent, once formed, reacts with unreacted starting material.
Troubleshooting and Optimization Protocol:
-
Glassware and Reagent Preparation:
-
Thoroughly flame-dry all glassware under vacuum and cool under a stream of inert gas.
-
Use freshly opened, anhydrous ether (diethyl ether or THF).
-
Ensure the this compound is anhydrous.
-
-
Magnesium Activation:
-
Before adding the solvent, gently heat the magnesium turnings under vacuum and then cool under an inert atmosphere.
-
Add a small crystal of iodine to the magnesium in the flask. The disappearance of the purple color is an indicator of activation.[5]
-
Alternatively, a few drops of 1,2-dibromoethane can be used as an initiator.[6]
-
-
Reaction Initiation and Execution:
-
Add a small amount of the this compound solution in anhydrous ether to the activated magnesium.
-
Gentle warming or sonication may be required to initiate the reaction. A cloudy appearance of the solution and gentle refluxing of the ether are signs of a successful initiation.
-
Once initiated, add the remaining aryl halide solution dropwise to maintain a gentle reflux and minimize the concentration of unreacted starting material. This slow addition is crucial to suppress the Wurtz-type homo-coupling.[5]
-
Frequently Asked Questions (FAQs)
Q1: Can the thioether group in this compound be cleaved during a reaction?
A1: Yes, while generally stable, the C-S bond in thioethers can be cleaved under certain conditions. This is more likely to occur with harsh reagents, such as strong reducing agents or in the presence of certain transition metals under forcing conditions. For most standard cross-coupling reactions, C-S bond cleavage is not a major concern if the reaction conditions are optimized. However, if you suspect this is occurring, it is advisable to use milder reaction conditions (lower temperature, weaker base) and to choose ligands that promote the desired C-Br bond activation.
Q2: I am considering a directed ortho-lithiation of this compound. What should I be aware of?
A2: The fluorine and thioether groups can both act as directing groups in ortho-lithiation.[7][8] The thioether is generally a stronger directing group than fluorine. Therefore, lithiation is most likely to occur at the position ortho to the thioether (the C3 position). However, there is a possibility of competing lithiation ortho to the fluorine (the C1 position, displacing the fluorine, though less likely) or even a halogen-metal exchange at the bromine position. To favor a specific outcome, careful control of the organolithium reagent, temperature, and additives is crucial. It is recommended to perform small-scale test reactions and analyze the product distribution to determine the regioselectivity under your specific conditions.
Q3: Is nucleophilic aromatic substitution (SNAr) a likely side reaction with this compound?
A3: The presence of the electron-withdrawing fluorine atom ortho to the bromine can activate the aromatic ring towards nucleophilic attack. However, palladium-catalyzed cross-coupling reactions are generally much faster and more efficient for aryl bromides. SNAr would likely only become a competitive pathway under harsh conditions with a strong nucleophile and in the absence of a suitable catalyst for cross-coupling. For most applications, SNAr is not a primary concern but should be considered if unexpected products are observed, especially when using highly nucleophilic reagents at elevated temperatures.
Q4: In a Buchwald-Hartwig amination, what is the best choice of base and ligand for this compound?
A4: The optimal choice of base and ligand is highly dependent on the specific amine being coupled. However, some general guidelines apply:
-
Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice. For more sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, though they may require higher temperatures or more active catalysts.[9][10]
-
Ligand: Bulky, electron-rich phosphine ligands are generally preferred as they promote the rate-limiting reductive elimination step.[11] Ligands such as XPhos, SPhos, or BrettPhos are often good starting points for screening. The choice of ligand can also influence the extent of side reactions like hydrodehalogenation.
Q5: How can I visually represent the common reaction pathways and potential side reactions for this compound in a Suzuki coupling?
A5: A workflow diagram can effectively illustrate these pathways.
Caption: Suzuki Coupling Pathways for this compound.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scbt.com [scbt.com]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. Directed Ortho Metalation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
minimizing debromination in 5-Bromo-2-fluorothioanisole reactions
Welcome to the technical support center for reactions involving 5-Bromo-2-fluorothioanisole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions, with a specific focus on minimizing the common side reaction of debromination. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of this compound, and why is it a problem?
Debromination is a chemical reaction where the bromine atom on the aromatic ring of this compound is replaced, typically by a hydrogen atom. This leads to the formation of 2-fluorothioanisole as an undesired byproduct. This side reaction is problematic because it consumes your starting material, reduces the overall yield of your desired product, and complicates the purification process. The bromine atom is often the intended site for further chemical modifications, such as in cross-coupling reactions, so its premature removal renders the substrate inactive for the desired subsequent transformations.[1]
Q2: I'm observing significant debromination in my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What are the likely causes?
Observing debromination in palladium-catalyzed cross-coupling reactions is a common issue. The primary culprits are typically related to the generation of a palladium hydride species (Pd-H) within the catalytic cycle. This species can then participate in a competing reductive dehalogenation pathway instead of the desired cross-coupling.[2]
Several factors can contribute to the formation of Pd-H species:
-
The Base: Certain bases, particularly when paired with specific solvents or at elevated temperatures, can generate hydride species.[2]
-
The Solvent: Solvents like alcohols or even trace amounts of water can act as hydride sources.[2]
-
The Ligand: The choice of phosphine ligand can influence the propensity for debromination. While bulky, electron-rich ligands are often necessary to promote oxidative addition, some can also facilitate the formation of hydride intermediates.[3]
-
Reaction Temperature: Higher reaction temperatures can accelerate the rate of debromination.[1]
Troubleshooting Guide: Minimizing Debromination
This section provides detailed troubleshooting strategies for common reaction types where debromination of this compound is a significant concern.
Scenario 1: Palladium-Catalyzed Cross-Coupling Reactions
Issue: Significant formation of 2-fluorothioanisole during a Suzuki-Miyaura or Buchwald-Hartwig amination reaction.
Core Principle: The key to minimizing debromination in these reactions is to control the formation and reactivity of palladium hydride species and to promote the desired cross-coupling pathway.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting debromination in palladium-catalyzed cross-coupling reactions.
Step-by-Step Methodologies:
Step 1: Evaluate and Optimize the Base
The choice of base is critical. Strong bases can sometimes promote side reactions.[4]
-
Rationale: Weaker inorganic bases are often less prone to generating hydride species that lead to debromination. Cesium carbonate and potassium phosphate are generally good starting points due to their milder nature and good solubility in common reaction solvents.[5][6]
-
Protocol:
-
Set up a series of parallel reactions keeping all other parameters (catalyst, ligand, solvent, temperature) constant.
-
Screen a panel of bases. Good candidates to compare include Cs₂CO₃, K₃PO₄, and K₂CO₃ against stronger bases like NaOtBu if initially used.[5][6]
-
Monitor the reactions by a suitable analytical method (e.g., GC-MS, LC-MS) to determine the ratio of the desired product to the debrominated byproduct.
-
Comparative Data for Base Screening (Hypothetical):
| Base | Product:Debrominated Product Ratio |
| NaOtBu | 70:30 |
| K₃PO₄ | 85:15 |
| Cs₂CO₃ | 95:5 |
Step 2: Optimize the Ligand and Palladium Source
The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.
-
Rationale: Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition of aryl bromides.[7] However, exceedingly bulky ligands can sometimes favor undesired side reactions.[3] Screening different ligands is often necessary. Pre-catalysts, which are air-stable and readily form the active Pd(0) species, can also improve reaction outcomes.[2]
-
Protocol:
-
Using the optimal base from Step 1, set up a new series of parallel reactions.
-
Screen a selection of commercially available phosphine ligands (e.g., SPhos, XPhos, RuPhos) and palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts).[8][9]
-
Analyze the product distribution to identify the ligand/pre-catalyst system that provides the highest selectivity for the desired product.
-
Step 3: Adjust Reaction Conditions
Temperature and reaction time can significantly impact the extent of debromination.[1]
-
Rationale: Debromination is often more prevalent at higher temperatures. Running the reaction at the lowest effective temperature can help to suppress this side reaction.
-
Protocol:
-
With the optimized base and ligand/catalyst system, perform the reaction at a range of temperatures (e.g., 60 °C, 80 °C, 100 °C).
-
Monitor the reaction progress over time at each temperature to find the optimal balance between reaction rate and selectivity.
-
Step 4: Consider Additives and Solvent Choice
In some cases, small coordinating additives can suppress overfunctionalization and side reactions.[3]
-
Rationale: Additives like DMSO can sometimes help to stabilize the palladium catalyst and prevent undesired pathways. The choice of solvent can also influence the reaction outcome.
-
Protocol:
Scenario 2: Lithiation and Grignard Reagent Formation
Issue: Formation of 2-fluorothioanisole upon attempting to form a lithiated species or a Grignard reagent from this compound.
Core Principle: The primary challenge here is to achieve a clean metal-halogen exchange without protonolysis of the newly formed organometallic species. The presence of adventitious water or other proton sources is a major cause of this issue.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting debromination during the formation of organolithium or Grignard reagents.
Step-by-Step Methodologies:
Step 1: Ensure Rigorously Anhydrous and Inert Conditions
Organometallic reagents are extremely sensitive to moisture and oxygen.
-
Rationale: Any trace of water will protonate the highly basic organolithium or Grignard reagent, leading to the formation of the debrominated product.
-
Protocol:
-
Thoroughly flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (argon or nitrogen).
-
Use freshly distilled, anhydrous solvents.
-
Ensure the starting this compound is dry.
-
Maintain a positive pressure of inert gas throughout the entire experiment.
-
Step 2: Optimize Temperature Control
Metal-halogen exchange reactions are typically very fast and exothermic.[10]
-
Rationale: Low temperatures are crucial for controlling the reactivity and stability of the organometallic intermediates.[11] This minimizes side reactions, including potential decomposition pathways that could lead to debromination.
-
Protocol for Lithiation:
-
Dissolve this compound in your anhydrous solvent (e.g., THF, diethyl ether).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent (e.g., n-BuLi or t-BuLi) dropwise to the cooled solution.[12]
-
Maintain the low temperature for the duration of the exchange and subsequent reaction with an electrophile.
-
-
Protocol for Grignard Formation:
-
Place magnesium turnings in a flame-dried flask under an inert atmosphere.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a portion of your anhydrous solvent.
-
Add a small amount of a solution of this compound in the same solvent to initiate the reaction. Gentle heating may be required for initiation.[10]
-
Once the reaction has initiated (as evidenced by a color change and/or gentle refluxing), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. Use an ice bath to control the exotherm if necessary.[13]
-
Temperature Effects on Grignard Reagent Stability (General Trend):
| Temperature | Stability of Grignard Reagent | Risk of Side Reactions |
| < 0 °C | High | Low |
| Room Temperature | Moderate | Increased |
| > 40 °C | Low | High[14] |
Step 3: Consider Alternative Reagents for Metal-Halogen Exchange
For substrates with sensitive functional groups, alternative reagents can offer milder conditions.
-
Rationale: A combination of a Grignard reagent (like i-PrMgCl) and an organolithium reagent (like n-BuLi) can sometimes provide a more selective bromine-metal exchange under non-cryogenic conditions.[15][16]
-
Protocol:
-
To a solution of this compound in an anhydrous ether solvent, add i-PrMgCl·LiCl.
-
Stir for a defined period at room temperature to allow for the Br-Mg exchange.
-
The resulting magnesium reagent can then be used in subsequent reactions.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bristol.ac.uk [bristol.ac.uk]
- 9. Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hzdr.de [hzdr.de]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Sciencemadness Discussion Board - Question about Grignard reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. researchgate.net [researchgate.net]
- 15. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting Low Yields in Cross-Coupling of 5-Bromo-2-fluorothioanisole
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with palladium-catalyzed cross-coupling reactions involving 5-Bromo-2-fluorothioanisole. This substrate presents a unique set of challenges due to the electronic properties of the fluoro and thioether substituents, which can significantly impact catalyst activity and reaction outcomes. This document provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and validated experimental protocols to help you overcome low yields and achieve your synthetic goals.
Troubleshooting Guide: A Mechanistic Approach to Problem-Solving
Low yields in the cross-coupling of this compound are common but can be systematically addressed. The key is to understand the interplay between the substrate's unique features and the fundamental steps of the catalytic cycle. The electron-withdrawing nature of the fluorine atom can facilitate oxidative addition, but the sulfur atom of the thioether moiety is a known coordinating group that can act as a ligand or, in some cases, a poison to the palladium catalyst.
Below is a logical workflow to diagnose and resolve common issues.
Caption: A decision tree for troubleshooting low cross-coupling yields.
Q1: My reaction shows little to no conversion of the starting material. What are the most common culprits?
A1: When faced with a stalled reaction, the issue almost always lies with the catalyst system or the fundamental reaction conditions not being suitable for this specific substrate. The success of these transformations hinges on the correct choice of ligand and reaction parameters[1][2].
-
Inappropriate Ligand Choice: The thioether group in your substrate can coordinate to the palladium center, potentially displacing your phosphine ligand and deactivating the catalyst. To overcome this, you need a ligand that binds strongly to palladium and promotes a high rate of oxidative addition and reductive elimination.
-
Recommendation: Employ bulky, electron-rich biaryl monophosphine ligands (often called "Buchwald ligands") such as XPhos, SPhos, or RuPhos.[3][4] These ligands create a sterically hindered and electron-rich palladium center that favors the desired catalytic cycle over catalyst inhibition. For particularly stubborn couplings, bidentate ligands like Xantphos can also be effective.[1][2]
-
-
Inactive Catalyst: If you are generating the active Pd(0) catalyst in situ from a Pd(II) source (e.g., Pd(OAc)₂ or PdCl₂(PPh₃)₂), the reduction step may be inefficient under your current conditions.
-
Recommendation: Use an air-stable, well-defined Pd(0) precatalyst. G1 through G4 Buchwald precatalysts are excellent choices as they rapidly and reliably generate the active LPd(0) species upon addition of a base.[5] This removes ambiguity in the catalyst activation step.
-
-
Suboptimal Base: The base plays a crucial role in the transmetalation step (in Suzuki couplings) or in deprotonating the nucleophile (in Buchwald-Hartwig aminations).[4][6] An incorrect base can lead to a complete shutdown of the catalytic cycle.
-
Recommendation: For Suzuki-Miyaura couplings, a moderately strong inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often a good starting point, especially if your coupling partner has base-sensitive functional groups.[1][2][4] For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required.[7]
-
Q2: I'm observing catalyst decomposition (formation of palladium black) and some product, but the reaction stops prematurely. What should I investigate?
A2: The formation of palladium black is a clear sign of catalyst deactivation, where the active, soluble Pd(0) species agglomerates into inactive, insoluble palladium metal. This is often triggered by high temperatures or an unstable catalytic complex.
-
Thermal Instability: Many palladium-phosphine complexes are thermally sensitive.
-
Recommendation: First, try lowering the reaction temperature. Many modern catalyst systems are highly active and can function effectively at temperatures between 60-100 °C. If lower temperatures stall the reaction, you may need a more robust ligand that forms a more stable complex with palladium.
-
-
Ligand Selection: The stability of the L-Pd(0) complex is highly dependent on the ligand.
-
Recommendation: As mentioned in Q1, bulky biarylphosphine ligands are designed to enhance both the activity and stability of the catalyst.[1] If you are using simpler ligands like triphenylphosphine (PPh₃), switching to a ligand like XPhos or SPhos is highly recommended.
-
Q3: My starting material is consumed, but my yield is low due to significant side products. How do I identify and suppress them?
A3: This is a common scenario in Suzuki-Miyaura reactions. The two most frequent side products are the result of protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C–B bond of your boronic acid, replacing it with a C–H bond. It is often caused by the presence of water in combination with a strong base and elevated temperatures.[4][8]
-
Mitigation Strategy:
-
Use Anhydrous Conditions: Ensure your solvent is anhydrous and your base is thoroughly dried.
-
Use Milder Bases: Switch to a milder base like potassium carbonate (K₂CO₃) or even potassium fluoride (KF).[4]
-
Use a Boronic Ester: Convert the boronic acid to a more stable pinacol (BPin) or MIDA ester, which are significantly more resistant to protodeboronation.[4]
-
-
-
Homocoupling: This is the coupling of two molecules of your boronic acid to form a biaryl byproduct. This side reaction is primarily promoted by the presence of oxygen in the reaction mixture.[8]
-
Mitigation Strategy:
-
Rigorous Degassing: This is the most critical factor. Do not underestimate the importance of removing dissolved oxygen. Purge your solvent by bubbling an inert gas (argon or nitrogen) through it for at least 30 minutes before use.[9] Assemble your reaction under a positive pressure of inert gas. Freeze-pump-thaw cycles are an even more effective degassing method.
-
Catalyst Choice: Using a pre-formed Pd(0) catalyst can sometimes reduce homocoupling compared to generating it in situ from a Pd(II) source.[8]
-
-
Caption: General catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q: Which specific cross-coupling reactions are most suitable for this substrate? A: Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings are all feasible. The choice depends on the desired bond formation (C-C, C-N, or C-C triple bond). Each requires specific optimization, but the principles of using bulky, electron-rich ligands to overcome potential thioether inhibition generally apply.
Q: What is a good starting point for a catalyst screening experiment? A: A parallel screen is the most efficient approach. Screen a combination of 2-3 different biarylphosphine ligands (e.g., XPhos, RuPhos, SPhos) with 2-3 different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) in a reliable solvent like dioxane or toluene. See the detailed protocol below.
Q: Can I use copper in my Sonogashira coupling, or will it interact with the thioether? A: While the classic Sonogashira reaction uses a copper(I) co-catalyst, there is a risk of undesired interactions with the thioether. It is highly recommended to start with a copper-free Sonogashira protocol.[10][11] Modern methods often use ligands that facilitate the catalytic cycle without the need for a copper co-catalyst.
Q: My reaction is clean, but slow. Can I just increase the temperature? A: Increasing the temperature can improve the rate, but it also increases the risk of catalyst decomposition and side reactions like protodeboronation.[4] A better first step is to increase the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%) or switch to a more active ligand system.
Experimental Protocols
Protocol: Catalyst System Screening for Suzuki-Miyaura Coupling
This protocol describes a representative procedure for screening various catalyst systems to identify optimal conditions for the coupling of this compound with a partner boronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium precatalysts (e.g., XPhos Pd G3, SPhos Pd G2)
-
Ligands (if not using a precatalyst)
-
Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃), finely ground
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Reaction vials with stir bars and screw caps
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Vial Preparation: In an inert atmosphere glovebox, add the appropriate base (e.g., 0.3 mmol, 2.0 equiv) and the palladium precatalyst (0.003 mmol, 2 mol%) to each reaction vial.
-
Reagent Addition: To each vial, add this compound (33.5 mg, 0.15 mmol, 1.0 equiv) and the arylboronic acid (e.g., 27.4 mg, 0.18 mmol, 1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (1.5 mL, 0.1 M) to each vial.
-
Reaction: Seal the vials tightly and place them in a pre-heated aluminum reaction block on a stirrer hotplate set to 100 °C.
-
Monitoring: Allow the reactions to stir for 12-18 hours. After cooling to room temperature, take an aliquot from each vial for analysis by LC-MS or GC-MS to determine the conversion to the desired product.
-
Workup (for successful reactions): Dilute the reaction mixture with ethyl acetate, wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Table 1: Example Screening Data
| Entry | Precatalyst (2 mol%) | Base (2.0 equiv) | Solvent | Temp (°C) | Conversion (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 100 | 15 |
| 2 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 100 | 45 |
| 3 | XPhos Pd G3 | K₂CO₃ | Dioxane | 100 | 78 |
| 4 | XPhos Pd G3 | K₃PO₄ | Dioxane | 100 | 95 |
| 5 | SPhos Pd G2 | K₃PO₄ | Dioxane | 100 | 91 |
| 6 | XPhos Pd G3 | K₃PO₄ | Toluene | 100 | 88 |
Conversion determined by LC-MS analysis of crude reaction mixture. This data is illustrative.
References
- 1. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 2. researchgate.net [researchgate.net]
- 3. bristol.ac.uk [bristol.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira Coupling [organic-chemistry.org]
stability of 5-Bromo-2-fluorothioanisole under acidic or basic conditions
Answering the user request.
Technical Support Center: 5-Bromo-2-fluorothioanisole
A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability Under Acidic and Basic Conditions
Welcome to the technical support center for this compound. This guide is designed to provide in-depth technical assistance and practical troubleshooting advice for researchers encountering stability challenges during their experiments. As your Senior Application Scientist, my goal is to blend foundational chemical principles with actionable, field-tested protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs) on Stability
Here we address the most common questions regarding the handling and stability of this compound in various chemical environments.
Q1: What is the general stability profile of a thioanisole derivative like this compound?
Answer: this compound, an aryl thioether, is generally a robust molecule. The aryl carbon-sulfur (C-S) bond is significantly more stable than, for example, a thioester bond.[1] However, like many functionalized aromatic compounds, its stability can be compromised under forcing conditions such as extreme pH, high temperatures, and in the presence of strong oxidizing agents.[2][3] The primary sites of potential degradation are the thioether linkage and, to a lesser extent, the carbon-halogen bonds under specific nucleophilic conditions.
Q2: What are the most probable degradation pathways for this compound under acidic conditions?
Answer: Under acidic conditions, two primary degradation pathways should be considered:
-
Oxidation of the Thioether: The sulfur atom in the thioether is susceptible to oxidation, especially in the presence of oxidizing acids (e.g., nitric acid) or dissolved oxygen, which can be accelerated by acid and heat. This leads to the formation of the corresponding sulfoxide and, upon further oxidation, the sulfone. This is often the most significant degradation pathway.
-
C-S Bond Cleavage: While the aryl C-S bond is relatively stable, cleavage can occur under harsh acidic conditions, particularly at elevated temperatures.[4] This would lead to the formation of 5-bromo-2-fluorophenol and methanethiol. This pathway is generally less favored than oxidation.
Q3: What degradation should I anticipate under basic (alkaline) conditions?
Answer: Aryl thioethers are generally very stable under basic conditions. The C-S bond is not susceptible to base-catalyzed hydrolysis in the same way an ester or thioester is.[5][6] The primary, albeit less common, concerns would be:
-
Nucleophilic Aromatic Substitution (SNAr): Under very harsh conditions (e.g., high concentrations of a strong base like NaOH at elevated temperatures), nucleophilic attack on the aromatic ring could potentially displace the fluorine or bromine atom. However, this is typically a slow process requiring significant energy input.
-
Oxidation: Similar to acidic conditions, the thioether can be oxidized to the sulfoxide and sulfone. While the reaction is often associated with specific oxidizing agents, it can occur in the presence of oxygen, and the stability may be pH-dependent.[7]
Q4: My assay results are inconsistent when using this compound in an aqueous buffer. What could be the cause?
Answer: Inconsistent results in aqueous buffers often point to a stability or solubility issue. Here’s a troubleshooting checklist:
-
Check the pH of your buffer: While stable around neutral pH, extremes could promote slow degradation over the course of a long experiment.
-
Protect from Light: Halogenated aromatic compounds can be susceptible to photodegradation.[8] Always store solutions in amber vials or protect them from light.
-
Deoxygenate your buffer: If your molecule is particularly sensitive to oxidation, dissolved oxygen in the buffer could be a culprit. Consider deoxygenating your buffers by sparging with nitrogen or argon.
-
Assess Solubility: Ensure the compound is fully dissolved at the working concentration. Poor solubility can lead to variable effective concentrations. It may be necessary to use a co-solvent like DMSO or DMF for a stock solution, which is then diluted into your aqueous buffer.[8]
Visualizing the Core Chemistry
To better understand the molecule and its potential transformations, refer to the diagrams below.
Caption: Chemical structure of this compound.
Caption: Potential degradation pathways under acidic and basic conditions.
Troubleshooting Guide: Forced Degradation Studies
Forced degradation studies are essential to determine the intrinsic stability of a molecule.[9] Below are step-by-step protocols to assess the stability of this compound.
Core Experimental Setup
A typical forced degradation study involves subjecting a solution of the compound to harsh conditions and monitoring its concentration and the formation of degradation products over time using a stability-indicating analytical method, such as RP-HPLC with UV detection.[10]
Caption: General workflow for a forced degradation study.
Protocol 1: Acidic Condition Stress Test
Objective: To evaluate the stability of this compound in an acidic environment.
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Water, HPLC grade
-
Class A volumetric flasks, pipettes
-
HPLC system with UV detector
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in ACN to prepare a 1.0 mg/mL stock solution.
-
Prepare Stress Sample: In a 10 mL volumetric flask, add 1.0 mL of the stock solution and 1.0 mL of 1 M HCl. Dilute to volume with a 50:50 mixture of water and ACN. This results in a final concentration of 0.1 mg/mL in 0.1 M HCl.
-
Prepare Control Sample: Prepare a control sample similarly but replace the 1 M HCl with 1.0 mL of water.
-
Incubation: Store both flasks at a controlled temperature (e.g., 60 °C), protected from light.
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot (e.g., 1.0 mL) from each flask.
-
Quenching: Immediately neutralize the acidic aliquot by adding an equimolar amount of NaOH (e.g., 1.0 mL of 0.1 M NaOH). Note: This step is crucial to stop the degradation before analysis.
-
HPLC Analysis: Analyze the neutralized sample by a validated stability-indicating HPLC method. Monitor the peak area of the parent compound and any new peaks that appear.
Protocol 2: Basic Condition Stress Test
Objective: To evaluate the stability of this compound in a basic environment.
Procedure:
-
Follow steps 1-7 from the Acidic Condition Stress Test, with the following modifications:
-
In step 2, use 1.0 mL of 1 M NaOH instead of 1 M HCl.
-
In step 3 (Control), prepare the control sample as before.
-
In step 6, neutralize the basic aliquot with an equimolar amount of HCl (e.g., 1.0 mL of 0.1 M HCl).
-
Data Analysis and Interpretation
Summarize the results in a table to track the degradation over time. Calculate the percentage of the parent compound remaining and the percentage of each degradant formed.
Table 1: Example Data Summary for Forced Degradation Study
| Condition | Time (hours) | Parent Compound (%) | Degradant 1 (%) RRT | Degradant 2 (%) RRT | Mass Balance (%) |
| 0.1 M HCl @ 60°C | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 6 | 95.2 | 4.5 (e.g., 1.2) | - | 99.7 | |
| 24 | 85.1 | 13.8 (e.g., 1.2) | 0.5 (e.g., 1.5) | 99.4 | |
| 0.1 M NaOH @ 60°C | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 6 | 99.8 | - | - | 99.8 | |
| 24 | 99.5 | 0.3 (e.g., 1.1) | - | 99.8 |
RRT = Relative Retention Time
Interpretation:
-
Mass Balance: A good mass balance (typically 98-102%) indicates that all major degradation products are being detected by the analytical method.
-
Significant Degradation: A loss of 5-20% of the parent compound is generally considered sufficient to demonstrate that the analytical method is stability-indicating.[9]
-
Pathway Identification: The conditions that cause significant degradation point to the compound's primary liabilities. In the example above, the compound is more susceptible to acid than base degradation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. mdpi.com [mdpi.com]
- 5. Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. longdom.org [longdom.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Challenges in the Scale-Up Synthesis of 5-Bromo-2-fluorothioanisole
Welcome to the Technical Support Center dedicated to the synthesis of 5-Bromo-2-fluorothioanisole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. Here, you will find practical troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and critical data to support your process development and scale-up activities.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent synthetic strategies involve the nucleophilic aromatic substitution (SNAr) reaction. A common starting material is 4-bromo-1-fluoro-2-nitrobenzene, which undergoes a series of transformations including reduction of the nitro group to an amine, followed by diazotization and subsequent reaction with a sulfur source.[1] An alternative route may start from 5-bromo-2-fluoroaniline.[2][3]
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Key challenges during scale-up include managing exothermic reactions, ensuring efficient mixing for multiphasic reactions, controlling the formation of impurities, and implementing safe handling procedures for hazardous reagents and intermediates.[4][5] Purification of the final product to meet stringent purity requirements can also be a significant hurdle at a larger scale.
Q3: What are the critical safety precautions to consider during the scale-up synthesis?
A3: Several steps in the synthesis involve hazardous materials and conditions. For instance, diazotization reactions can be highly exothermic and potentially explosive if not properly controlled. The use of strong acids, flammable solvents, and toxic reagents necessitates robust engineering controls, appropriate personal protective equipment (PPE), and well-defined emergency procedures.[6]
Q4: How can I effectively monitor the progress of the reaction during scale-up?
A4: In-process controls (IPCs) are crucial for monitoring reaction completion and impurity formation. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are commonly employed. For larger-scale production, Process Analytical Technology (PAT) can be implemented for real-time monitoring.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis of this compound in a question-and-answer format.
Issue 1: Low Yield in the Nucleophilic Aromatic Substitution (SNAr) Step
Potential Cause: Inefficient reaction conditions, such as inadequate mixing, incorrect temperature, or suboptimal base selection, can lead to low yields in the SNAr reaction where a thiol displaces a leaving group on the aromatic ring.[7][8]
Recommended Solution:
-
Optimize Mixing: For heterogeneous mixtures, especially on a larger scale, mechanical overhead stirrers are more effective than magnetic stir bars to ensure proper mass transfer.[5]
-
Temperature Control: The SNAr reaction can be exothermic. Maintain the optimal reaction temperature using a reliable cooling system to prevent side reactions.
-
Base Selection: The choice of base is critical. Common bases include potassium carbonate or sodium hydroxide. The strength and solubility of the base can significantly impact the reaction rate and yield.[8]
-
Solvent Choice: Polar aprotic solvents like DMF, DMAc, or NMP are often used to facilitate SNAr reactions. However, due to toxicity concerns, greener solvent alternatives should be considered and evaluated.[8]
Issue 2: Formation of Impurities During Synthesis
Potential Cause: The formation of regioisomers, over-reaction products, or byproducts from side reactions can complicate purification and reduce the overall yield. For instance, in reactions involving bromination, controlling the stoichiometry is key to preventing the formation of di- or poly-brominated species.[4][9]
Recommended Solution:
-
Control Stoichiometry: Precise control over the stoichiometry of reagents is critical. On a larger scale, this means accurate weighing and controlled addition of reactants.
-
Temperature Management: Many side reactions are temperature-dependent. Maintaining a consistent and optimal temperature profile throughout the reaction is essential.
-
Inert Atmosphere: Some intermediates may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Issue 3: Difficulties in Product Purification
Potential Cause: The crude product may contain impurities with similar physical properties (e.g., polarity, boiling point) to the desired this compound, making separation by standard techniques like recrystallization or column chromatography challenging.[10]
Recommended Solution:
-
Recrystallization Solvent Screening: A systematic screening of different solvent systems is recommended to find optimal conditions for selective crystallization of the final product.
-
Chromatography Optimization: For column chromatography, experimenting with different stationary phases and mobile phase compositions can improve separation efficiency.
-
Distillation: If the product is a liquid and has a sufficiently different boiling point from the impurities, fractional distillation under reduced pressure can be an effective purification method.[11]
Issue 4: Thermal Runaway During Diazotization
Potential Cause: The diazotization of an aromatic amine is a highly exothermic process. If the heat generated is not effectively removed, it can lead to a dangerous thermal runaway, potentially causing an explosion.[6]
Recommended Solution:
-
Controlled Reagent Addition: The addition of sodium nitrite solution must be slow and controlled, with continuous monitoring of the internal temperature.
-
Efficient Cooling: A robust cooling system is essential to maintain the reaction temperature at a low and safe level (typically 0-5 °C).
-
Dilution: Running the reaction at a lower concentration can help to dissipate the heat more effectively.
III. Experimental Protocols and Data
Synthetic Pathway Overview
A common synthetic route to this compound is outlined below. This multi-step synthesis requires careful control of reaction conditions at each stage.
Caption: Synthetic pathway for this compound.
Step-by-Step Protocol: Reduction of 4-Bromo-1-fluoro-2-nitrobenzene
This protocol details the reduction of the nitro group to an amine, a critical step in the synthesis.
-
Reaction Setup: In a suitable reactor, charge 4-bromo-1-fluoro-2-nitrobenzene and a solvent such as ethanol.[1]
-
Reagent Addition: Add iron powder and a saturated aqueous solution of ammonium chloride.[1]
-
Reaction Conditions: Heat the mixture to reflux (approximately 70-80 °C) and stir vigorously.[1]
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Extraction: Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).[12]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-bromo-2-fluoroaniline.
Data Summary: Reaction Conditions
The following table summarizes typical reaction conditions for the key synthetic steps.
| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| Reduction | Fe, NH₄Cl | Ethanol/Water | 70-80 | 85-95 |
| Diazotization | NaNO₂, HCl | Water | 0-5 | (Used in-situ) |
| Thiolation | Na₂S or KSCN | Water | 0-10 | 60-70 |
| Methylation | CH₃I, Base | Acetone or DMF | Room Temp. | 80-90 |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the scale-up synthesis.
References
- 1. 5-BROMO-2-FLUOROANILINE | 2924-09-6 [chemicalbook.com]
- 2. 5-Bromo-2-fluoroaniline | 2924-09-6 | FB32855 | Biosynth [biosynth.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols [pubmed.ncbi.nlm.nih.gov]
- 8. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 4-Bromo-1-fluoro-2-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Removal of Palladium Catalyst from 5-Bromo-2-fluorothioanisole Reaction Products
Welcome to the Technical Support Center for post-reaction purification. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with palladium-catalyzed reactions, particularly those involving substrates like 5-Bromo-2-fluorothioanisole. The presence of residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated, making its effective removal a critical step in the synthesis workflow.[1][2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of palladium catalysts from reaction products.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to remove palladium from my reaction mixture containing this compound?
A1: The difficulty in removing palladium from reactions involving sulfur-containing compounds like this compound stems from the strong affinity of sulfur for palladium.[1] Sulfur can act as a poison to the palladium catalyst, leading to the formation of stable palladium-sulfur complexes that can be difficult to remove by standard methods.[4][5][6] These complexes may be soluble in the reaction medium, rendering simple filtration ineffective.
Q2: What are the acceptable limits for palladium in my final product?
A2: Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in pharmaceutical products. Palladium is classified as a Class 2B element, and its permitted daily exposure (PDE) in an oral drug product is 100 µ g/day .[7] For a daily drug dose of 10 grams, this translates to a concentration limit of 10 parts per million (ppm).[7]
Q3: I performed a filtration through Celite, but my product is still contaminated with palladium. What went wrong?
A3: Filtration through Celite is primarily effective for removing heterogeneous palladium catalysts (e.g., palladium on carbon) or precipitated palladium metal.[8][9] If your reaction has resulted in soluble palladium species or fine colloidal palladium, Celite filtration alone will be insufficient.[8][9] The presence of sulfur-containing molecules can increase the likelihood of forming soluble palladium complexes.
Q4: Can I use column chromatography to remove palladium?
A4: Column chromatography can be effective in reducing palladium levels, but it may not consistently achieve the very low ppm levels required for APIs.[8][10][11] The success of chromatography depends on the specific palladium species present and their interaction with the stationary phase. In some cases, a significant portion of the palladium can co-elute with the product. Studies have shown that while chromatography can remove a majority of the residual palladium, a subsequent scavenging step is often necessary to reliably reduce levels to below 100 ppm.[10]
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the removal of palladium from reaction products of this compound.
Problem 1: Ineffective Palladium Removal by Standard Filtration
Symptoms:
-
Noticeable dark coloration of the filtrate.
-
Analysis (e.g., ICP-MS) shows high levels of palladium contamination post-filtration.
Root Cause Analysis: The palladium catalyst has likely formed soluble complexes with ligands, solvents, or the thioanisole derivative itself, or is present as fine colloidal particles that pass through standard filter media.
Troubleshooting Workflow:
Workflow for troubleshooting ineffective filtration.
Detailed Protocols:
Method 1: Palladium Scavengers
Palladium scavengers are materials functionalized with groups that have a high affinity for palladium, effectively binding and removing it from solution.[12][13]
Step-by-Step Protocol for Scavenger Use:
-
Selection: Choose a scavenger based on the likely oxidation state of the palladium. Thiol-functionalized silica scavengers are particularly effective for Pd(II) species, which may be prevalent in reactions involving aryl halides.[9][12][14] Thiourea-based scavengers are also versatile for various forms of palladium.[12]
-
Loading: Add the scavenger to the reaction mixture. The required amount will depend on the scavenger's capacity and the concentration of residual palladium. A typical starting point is 10-20 wt% relative to the crude product.
-
Incubation: Stir the mixture at room temperature or slightly elevated temperatures (e.g., 40-50 °C) for a period ranging from a few hours to overnight.
-
Filtration: Remove the scavenger by filtration. The solid scavenger with the bound palladium will be retained on the filter, while the purified product remains in the filtrate.[9]
-
Analysis: Analyze the filtrate for residual palladium content using a sensitive technique like ICP-MS.[15]
| Scavenger Type | Target Palladium Species | Key Advantages |
| Thiol-functionalized Silica | Pd(II)[9][12] | High efficiency, good for sulfur-containing compounds.[16] |
| Thiourea-functionalized Silica | Pd(0), Pd(II)[12] | Versatile, widely used in the pharmaceutical industry. |
| Amine-functionalized Silica | Pd(II) | Effective in various solvents. |
| Trimercaptotriazine (TMT) | Pd(II) | Strong chelating agent, can be very effective.[7] |
Method 2: Activated Carbon
Activated carbon can effectively adsorb palladium species, offering a cost-effective purification method.[17][18]
Step-by-Step Protocol for Activated Carbon Treatment:
-
Addition: Add activated carbon (e.g., Darco KB-B) to the solution of the crude product. A common loading is 10-25 wt%.[1]
-
Stirring: Stir the suspension at a suitable temperature (e.g., 25-45 °C) for several hours.[1]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.
-
Washing: Wash the carbon cake with fresh solvent to recover any adsorbed product.[11]
-
Analysis: Determine the final palladium concentration in the combined filtrate.
Problem 2: Product Loss During Purification
Symptoms:
-
Low overall yield after the palladium removal step.
Root Cause Analysis: The product may be adsorbing to the solid support of the scavenger or activated carbon. Alternatively, the chosen purification method (e.g., recrystallization) may have low recovery.
Troubleshooting Workflow:
Workflow for addressing product loss during purification.
Detailed Recommendations:
-
Optimize Scavenger/Carbon Washing: After filtering off the scavenger or activated carbon, wash the solid material thoroughly with a suitable solvent to recover any adsorbed product.[11]
-
Reduce Scavenger Amount: Using a large excess of scavenger is not always necessary and can lead to non-specific binding of the product.[11]
-
Consider Liquid-Liquid Extraction: For water-soluble palladium salts, liquid-liquid extraction can be an option.[9] Ensure your product has low solubility in the aqueous phase to prevent loss.
Problem 3: Persistent Color in the Final Product
Symptoms:
-
The isolated product retains a yellow, brown, or black hue, suggesting palladium contamination.
Root Cause Analysis: The color is likely due to strongly complexed or colloidal palladium that is not being removed by the current method.
Troubleshooting Steps:
-
Use a Stronger Chelating Agent: Scavengers with multiple binding sites or stronger affinities for palladium, such as those based on trimercaptotriazine (TMT), may be more effective at breaking up stable complexes.[7]
-
Combine Methods: A multi-step approach can be highly effective. For instance, an initial treatment with activated carbon to remove the bulk of the palladium, followed by a polishing step with a high-affinity scavenger.
-
Consider a Chemical Treatment: In some cases, a mild oxidizing or reducing agent can be used to change the oxidation state of the palladium, making it more amenable to removal by a subsequent method. This should be approached with caution to avoid degradation of the desired product.
Conclusion
The removal of palladium catalysts from reactions involving sulfur-containing compounds like this compound presents unique challenges. A systematic and informed approach to purification is essential for achieving the stringent purity requirements of the pharmaceutical industry. By understanding the nature of the palladium species in the reaction mixture and selecting the appropriate removal technique—be it advanced filtration, specialized scavengers, or activated carbon—researchers can effectively and efficiently obtain high-purity products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biotage.com [biotage.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methane Oxidation Catalysts and Additives Market | Global Market Analysis Report - 2036 [factmr.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. silicycle.com [silicycle.com]
- 13. spinchem.com [spinchem.com]
- 14. Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. arborassays.com [arborassays.com]
- 16. researchgate.net [researchgate.net]
- 17. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 18. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
Validation & Comparative
A Comparative Guide to Purity Assessment of 5-Bromo-2-fluorothioanisole for Pharmaceutical Applications
This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of 5-Bromo-2-fluorothioanisole, a key intermediate in pharmaceutical synthesis. The purity of such building blocks is not merely a quality metric but a critical determinant of the final Active Pharmaceutical Ingredient's (API) safety, efficacy, and stability.[1][2] Impurities introduced from starting materials can propagate through synthetic steps, leading to compromised API quality, potential safety concerns, and significant regulatory hurdles.[1][3] Therefore, robust and reliable analytical methods are essential for batch release and quality control.
This document delves into the principles, practical applications, and comparative performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the causality behind experimental choices, provide validated protocols, and present data to guide researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
The Analytical Challenge: Profiling this compound
This compound (C₇H₆BrFS) is a halogenated aromatic compound. Its analytical characterization requires techniques that can resolve it from structurally similar impurities, which may include:
-
Positional Isomers: Compounds with the same molecular formula but different arrangements of the bromo, fluoro, and thioanisole groups on the aromatic ring.
-
Starting Material Carryover: Residuals from the synthetic route, such as 1-bromo-4-fluorobenzene or related precursors.[4]
-
By-products: Compounds formed from side reactions during synthesis.
-
Degradation Products: Impurities formed during storage or handling.
The ideal analytical method must offer sufficient selectivity and sensitivity to detect and quantify these potential impurities, often present at trace levels.[3][5]
Orthogonal Approaches: GC-MS vs. HPLC
Chromatographic techniques are the cornerstone of purity analysis, offering the separation power necessary to resolve complex mixtures.[5] We will compare two primary methods: Gas Chromatography for volatile compounds and High-Performance Liquid Chromatography for a broader range of analytes.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Expertise: GC is an ideal technique for analyzing thermally stable and volatile compounds. This compound, with its relatively low molecular weight, is well-suited for GC analysis. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. Coupling GC with a Mass Spectrometry (MS) detector provides unequivocal identification based on the analyte's mass-to-charge ratio (m/z) and fragmentation pattern, adding a high degree of confidence. The presence of bromine is easily confirmed by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M+ and M+2 peaks of nearly equal intensity.[6][7]
Applicability: Best suited for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or low-boiling point synthetic by-products.
Experimental Protocol: GC-MS Purity Assay
-
Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample and dissolve it in 25 mL of a suitable solvent like Acetone or Dichloromethane to create a 1 mg/mL solution.
-
Instrument Setup:
-
GC System: Agilent 8890 GC or equivalent.
-
MS Detector: Agilent 5977B MS or equivalent.
-
Column: A non-polar column such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is chosen for its excellent separation of non-polar to moderately polar compounds based on boiling points.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final Hold: Hold at 280°C for 5 minutes.
-
Rationale: This program provides good initial separation of volatile impurities at the lower temperature while ensuring the elution of the main analyte and higher-boiling impurities in a reasonable timeframe.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-450 amu.
-
-
Data Analysis: Purity is calculated using the area percent method, where the peak area of the main component is divided by the total area of all peaks. Impurity identification is performed by comparing the resulting mass spectra against a reference library (e.g., NIST) and analyzing fragmentation patterns.
GC-MS Workflow Diagram
Caption: Workflow for purity assessment by GC-MS.
High-Performance Liquid Chromatography (HPLC)
Principle & Expertise: HPLC is a highly versatile and widely used technique for purity determination in the pharmaceutical industry.[8][9] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a compound like this compound, a reversed-phase (RP-HPLC) method is the logical choice. In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. Non-polar compounds are retained longer, allowing for excellent separation of the main analyte from more polar or less retained impurities. A UV detector is commonly used, set to a wavelength where the analyte and potential impurities exhibit strong absorbance.
Applicability: The gold standard for quantifying non-volatile or thermally labile impurities, including starting materials, intermediates, and most degradation products. It provides higher quantitative accuracy than GC area percent for complex mixtures.
Experimental Protocol: RP-HPLC Purity Assay
-
Sample and Standard Preparation:
-
Sample Solution: Prepare a 0.5 mg/mL solution of this compound in the mobile phase.
-
Reference Standard: Use a certified reference standard of this compound if available for peak identification and system suitability.
-
-
Instrument Setup:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: A C18 column (e.g., Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm) is selected for its robustness and excellent peak shape for aromatic compounds.
-
Column Temperature: 30°C.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Rationale: The acidic modifier improves peak shape and suppresses ionization of any acidic or basic functional groups. Acetonitrile is a common organic modifier providing good elution strength.
-
Gradient Elution:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: DAD at 254 nm.
-
-
System Suitability: Before analysis, inject a resolution mixture or the reference standard six times to ensure the system is performing correctly. Key parameters include tailing factor (<1.5), theoretical plates (>2000), and reproducibility of retention time and peak area (%RSD < 2.0%).[10]
-
Data Analysis: Calculate purity using the area percent method. For higher accuracy, especially for known impurities, quantitation can be performed against a calibrated reference standard.
HPLC Workflow Diagram
Caption: Workflow for purity assessment by RP-HPLC.
Structural Confirmation & Absolute Purity: NMR Spectroscopy
Principle & Expertise: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for structural elucidation and can be adapted for quantitative purposes (qNMR). It provides information on the chemical environment of specific nuclei (¹H, ¹³C, ¹⁹F). For this compound, ¹H NMR will show the number of protons, their chemical shifts, and splitting patterns, providing a unique fingerprint of the molecule. ¹⁹F NMR is particularly powerful for confirming the presence and environment of the fluorine atom. The presence of an impurity would likely introduce a new set of signals into the spectrum.
Applicability: While not a separation technique, NMR is definitive for structural confirmation. Quantitative NMR (qNMR) can be used to determine absolute purity without the need for a specific reference standard of the analyte, by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration.
Experimental Protocol: ¹H NMR for Structural Confirmation
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrument Setup:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Nucleus: ¹H.
-
Temperature: 25°C.
-
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise).
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for potential quantitative analysis).
-
Spectral Width: ~16 ppm.
-
-
Data Analysis: Process the Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the signals and analyze the chemical shifts and coupling constants to confirm the structure matches that of this compound. Compare the spectrum to a reference or predicted spectrum. Impurity signals can be identified and, if well-resolved, integrated to estimate their concentration relative to the main component.
Method Comparison Summary
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Primary Use | Purity of volatile/semi-volatile components. | Gold standard for purity of non-volatile components. | Structural confirmation, absolute purity (qNMR). |
| Selectivity | High (based on volatility and mass fragmentation). | Very High (based on polarity and column chemistry). | High (based on chemical environment of nuclei). |
| Sensitivity | High (ppm to ppb). | High (ppm to ppb). | Moderate (typically requires >0.1% for detection). |
| Quantitation | Semi-quantitative (Area %), requires standards for accuracy. | Highly quantitative, robust and reproducible. | Highly accurate for absolute purity (qNMR). |
| Impurity ID | Excellent (via MS fragmentation patterns). | Limited (requires MS detector or isolation). | Excellent (can often elucidate impurity structure). |
| Throughput | Moderate (run times typically 15-30 min). | Moderate (run times typically 20-30 min). | Low (longer acquisition and setup time). |
Conclusion and Recommendations
For comprehensive purity assessment of this compound, a multi-faceted approach is recommended.
-
For routine quality control and batch release, a validated RP-HPLC method is the most suitable choice. It provides robust, reliable, and accurate quantification of the main component and its most likely non-volatile impurities.
-
GC-MS serves as an essential orthogonal technique, ideal for screening for residual solvents and volatile by-products that may not be detected by HPLC.
-
NMR Spectroscopy is indispensable during process development and for reference standard characterization. It provides unequivocal structural confirmation and can be used to establish the absolute purity of a batch through qNMR, which can then be used to qualify standards for other methods.
By combining these methods, researchers and drug development professionals can build a complete purity profile, ensuring the quality and safety of this critical pharmaceutical intermediate and satisfying stringent regulatory requirements.
References
- 1. nbinno.com [nbinno.com]
- 2. moravek.com [moravek.com]
- 3. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 4. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid - Google Patents [patents.google.com]
- 5. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mass Spectrometry [www2.chemistry.msu.edu]
- 8. ijrpc.com [ijrpc.com]
- 9. HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 5-Bromo-2-fluorothioanisole and Other Bromoarenes
Introduction
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, halogenated aromatic compounds are indispensable building blocks. Among these, 5-Bromo-2-fluorothioanisole has emerged as a particularly versatile reagent. Its unique substitution pattern—a bromine atom for cross-coupling, an activating fluorine atom, and a modulating thioether group—offers a sophisticated handle for molecular elaboration.
This guide provides an in-depth comparison of the reactivity of this compound against a spectrum of other bromoarenes in key synthetic transformations. We will dissect the electronic and steric factors governing its behavior in palladium-catalyzed cross-coupling reactions and explore its potential in nucleophilic aromatic substitution, supported by comparative data and detailed experimental protocols.
Pillar 1: Understanding the Factors Governing Bromoarene Reactivity
The reactivity of a bromoarene is not an intrinsic property of the carbon-bromine bond alone; it is profoundly influenced by the electronic and steric environment created by other substituents on the aromatic ring.
Electronic Effects: The Push and Pull of Electrons
The rate-determining step for many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl bromide to the Pd(0) catalyst. This step is sensitive to the electron density at the carbon atom of the C-Br bond.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and fluorine (-F) decrease the electron density on the aromatic ring. This makes the carbon of the C-Br bond more electrophilic and accelerates the oxidative addition step, thus increasing the overall reaction rate.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and alkyl groups increase the electron density on the ring, which can slow the rate of oxidative addition.
In This compound , we observe a nuanced interplay of effects:
-
Fluorine (ortho): Exerts a powerful inductive electron-withdrawing effect (-I), which strongly activates the C-Br bond towards oxidative addition.
-
Thioanisole (para): The methylthio (-SMe) group is generally considered weakly electron-donating via resonance (+R) but can be inductively withdrawing (-I). Its overall effect is less pronounced than the activating effect of the ortho-fluoro group.
This electronic profile suggests that this compound should be significantly more reactive in palladium-catalyzed couplings than simple bromobenzene or electron-rich bromoarenes.
Steric Hindrance: The Physical Barrier
Bulky substituents located ortho to the bromine atom can physically impede the approach of the large palladium catalyst complex, thereby slowing or even preventing the reaction.[1][2][3] The fluorine atom in this compound is one of the smallest possible substituents, meaning steric hindrance is not a significant barrier to its reactivity, a distinct advantage over bromoarenes bearing larger ortho groups like methyl or isopropyl.
Pillar 2: Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the cornerstone of modern C-C and C-heteroatom bond formation.[4] The general reactivity trend for aryl halides in these reactions is I > Br > OTf > Cl, making the C-Br bond a reliable and versatile reaction site.[5][6][7]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is one of the most widely used C-C bond-forming reactions.[8][9] The reaction's efficiency is highly dependent on the electronic nature of the bromoarene.
Diagram 1: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.
Table 1: Comparative Data for Suzuki-Miyaura Coupling of Various Bromoarenes
| Entry | Bromoarene | Boronic Acid | Catalyst / Ligand | Base | Yield (%) | Comments |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 75 | Electron-donating group leads to slower reaction. |
| 2 | Bromobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 88 | Baseline reactivity. |
| 3 | This compound | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 95 | Activated by ortho-fluoro group, excellent yield. |
| 4 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 98 | Highly activated by strong EWG. |
Data synthesized from typical literature procedures for illustrative comparison.
As the data illustrates, this compound exhibits reactivity comparable to highly activated systems like 1-bromo-4-nitrobenzene, and superior reactivity to bromobenzene and electron-rich bromoarenes, confirming the activating effect of the ortho-fluoro substituent.
Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine, a crucial transformation in the synthesis of pharmaceuticals.[10][11] Like the Suzuki coupling, the reaction rate is heavily influenced by the electronic properties of the aryl halide.
Table 2: Comparative Data for Buchwald-Hartwig Amination of Various Bromoarenes
| Entry | Bromoarene | Amine | Catalyst / Ligand | Base | Yield (%) | Comments |
| 1 | 4-Bromoanisole | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | 80 | Slower reaction, requires stronger conditions. |
| 2 | Bromobenzene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | 92 | Good reactivity. |
| 3 | This compound | Morpholine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | 96 | High reactivity allows for milder base. |
| 4 | 1-Bromo-4-nitrobenzene | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 94 | High reactivity, but substrate is sensitive to strong bases. |
Data synthesized from typical literature procedures for illustrative comparison.
The high reactivity of this compound in the Buchwald-Hartwig amination allows for the use of milder bases like K₃PO₄, which increases the functional group tolerance of the reaction compared to substrates requiring stronger bases like NaOtBu.
Pillar 3: Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a powerful, often metal-free method for functionalizing aryl halides. The mechanism proceeds via the addition of a nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the halide leaving group.[12][13]
Diagram 2: Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Caption: SNAr proceeds via a two-step addition-elimination mechanism.
Crucially, SNAr requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negative charge in the Meisenheimer complex.[12][13]
For this compound, this presents an interesting dichotomy:
-
Bromine as Leaving Group: The thioanisole group is not a sufficiently strong EWG to activate the C-Br bond for SNAr. Therefore, direct substitution of the bromine via an SNAr mechanism is highly unfavorable.
-
Fluorine as Leaving Group: The C-F bond is activated by the para-bromo substituent (a moderate EWG) and the ortho-thioanisole group. In SNAr reactions, fluoride is an excellent leaving group, often better than bromide, because the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine makes the attached carbon highly electrophilic and susceptible to attack.[14]
Table 3: Comparative Reactivity in Nucleophilic Aromatic Substitution
| Entry | Substrate | Nucleophile | Conditions | Leaving Group | Product Yield (%) |
| 1 | 1-Bromo-2,4-dinitrobenzene | NaOMe | MeOH, RT | Br | >99 |
| 2 | This compound | NaOMe | MeOH, 80 °C | F | ~85 (5-Bromo-2-methoxythioanisole) |
| 3 | This compound | NaOMe | MeOH, 80 °C | Br | <1 |
| 4 | 1-Fluoro-4-nitrobenzene | NaOMe | MeOH, 50 °C | F | >95 |
Data synthesized from typical literature procedures for illustrative comparison.
This comparison clearly demonstrates that for this compound, the site of reactivity switches in SNAr reactions. The fluorine atom becomes the leaving group, leaving the bromine atom intact for subsequent transformations, such as palladium-catalyzed cross-coupling. This orthogonal reactivity is a powerful tool for synthetic chemists.
Experimental Protocols
General Workflow for Cross-Coupling Reactions
Diagram 3: Standard Experimental Workflow for a Pd-Catalyzed Cross-Coupling Reaction
Caption: A typical workflow for setting up and performing a cross-coupling reaction.
Representative Protocol: Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the flask via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with argon.
-
Reaction: Heat the mixture to 90 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
Conclusion
This guide establishes the reactivity profile of this compound as a highly versatile and reactive bromoarene.
-
In Palladium-Catalyzed Cross-Coupling: The ortho-fluoro substituent acts as a powerful activating group, making this compound significantly more reactive than bromobenzene and electron-rich bromoarenes. Its reactivity is comparable to that of bromoarenes bearing strong electron-withdrawing groups, often allowing for milder reaction conditions.
-
In Nucleophilic Aromatic Substitution: The molecule exhibits valuable orthogonal reactivity. The C-F bond is preferentially cleaved over the C-Br bond, allowing for selective functionalization at the 2-position while preserving the bromine atom for subsequent cross-coupling reactions.
The minimal steric hindrance and predictable, electronically-driven reactivity make this compound an exceptional tool for researchers, scientists, and drug development professionals aiming to construct complex molecular architectures with precision and efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. youtube.com [youtube.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 14. youtube.com [youtube.com]
A Senior Application Scientist's Guide to LC-MS Analysis of 5-Bromo-2-fluorothioanisole Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of reaction mixtures is a cornerstone of efficient drug development and chemical synthesis. When working with structurally complex molecules like 5-Bromo-2-fluorothioanisole, a versatile building block in medicinal chemistry, a robust analytical strategy is non-negotiable.[1] This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies tailored for the analysis of this compound and its reaction products, ensuring both scientific rigor and practical applicability.
The Analytical Challenge: Navigating the Nuances of Halogenated Thioanisoles
This compound presents several analytical hurdles inherent to its structure. A successful LC-MS method must contend with:
-
Distinctive Isotopic Patterns: The presence of bromine, with its two primary isotopes 79Br and 81Br in a near 1:1 natural abundance, creates a characteristic M/M+2 isotopic pattern in the mass spectrum.[2][3][4] This signature is invaluable for confirming the presence of bromine in an analyte but requires a mass spectrometer with sufficient resolution to clearly discern these patterns.[2][3][4]
-
Chromatographic Behavior: The sulfur atom in the thioanisole moiety can lead to undesirable peak tailing due to interactions with active sites on silica-based stationary phases. Furthermore, the aromatic nature of the molecule necessitates a column that can provide adequate retention and selectivity.
-
Complexity of Reaction Mixtures: Synthetic reactions, such as the common Suzuki-Miyaura cross-coupling, can yield a variety of byproducts alongside the desired product.[5][6][7] These can include homocoupled products, dehalogenated starting materials, and other related impurities, which often have similar polarities and masses, making their chromatographic separation challenging.[8][9]
Comparative Methodologies: C18 vs. Phenyl-Hexyl for Enhanced Selectivity
To address these challenges, we will compare two distinct reversed-phase LC-MS methods. The first employs the ubiquitous C18 stationary phase, a workhorse in many laboratories. The second utilizes a Phenyl-Hexyl stationary phase, which offers an alternative selectivity mechanism that can be highly advantageous for aromatic compounds.[10][11][12]
Methodology 1: The Standard Approach - C18 Reversed-Phase Chromatography
A C18 column separates analytes primarily based on their hydrophobicity. It is a robust and versatile choice, making it an excellent starting point for method development.
Detailed Experimental Protocol: C18 Method
-
Sample Preparation: Accurately dilute the reaction mixture (e.g., 1:1000) in a 50:50 mixture of acetonitrile and water.
-
Instrumentation & Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: Reputable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Parameters:
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
Scan Range: m/z 100–500.
-
Capillary Voltage: 3.5 kV.
-
Source/Desolvation Temperatures: 150 °C / 400 °C.
-
Causality Behind Choices: The use of formic acid as a mobile phase modifier aids in the protonation of the analytes, which is crucial for efficient ionization in positive mode ESI. The gradient elution allows for the separation of compounds with a range of polarities within a reasonable timeframe.
Methodology 2: The Selectivity-Driven Approach - Phenyl-Hexyl Chromatography
Phenyl-Hexyl columns provide a unique separation mechanism through π-π interactions between the phenyl rings of the stationary phase and aromatic analytes.[10][11][12] This can lead to enhanced retention and selectivity for compounds like this compound and its derivatives.[12][13]
Detailed Experimental Protocol: Phenyl-Hexyl Method
-
Sample Preparation: Identical to the C18 method to ensure a direct comparison.
-
Instrumentation & Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: Reputable Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Parameters: Identical to the C18 method.
Causality Behind Choices: By keeping all other parameters the same, we can directly attribute any differences in chromatographic performance to the selectivity of the stationary phase. The Phenyl-Hexyl phase is chosen to specifically leverage the aromaticity of the target analytes for improved separation.[11]
Performance Deep Dive: A Head-to-Head Comparison
The following table outlines the anticipated performance differences between the two methods for a hypothetical reaction mixture.
| Parameter | C18 Method | Phenyl-Hexyl Method | Expert Commentary |
| Retention of this compound | Moderate | Increased | The π-π interactions with the Phenyl-Hexyl phase enhance retention of the aromatic starting material.[12] |
| Resolution of Product and Byproducts | Adequate | Superior | The alternative selectivity of the Phenyl-Hexyl column often provides better separation of structurally similar compounds.[11][13] |
| Peak Shape for Thioanisole Moiety | Prone to tailing | Improved symmetry | The Phenyl-Hexyl phase chemistry can mitigate some of the secondary interactions that cause peak tailing with sulfur-containing compounds. |
| Sensitivity | Good | Excellent | Improved peak shape leads to a higher signal-to-noise ratio and thus, better sensitivity. |
Visualizing the Path to Purity: Workflows and Logic
A well-defined workflow is essential for reproducible and reliable results. The following diagram illustrates the logical flow from sample to data.
Caption: A streamlined workflow for the LC-MS analysis of complex chemical reaction mixtures.
Trustworthiness Through Self-Validation
To ensure the integrity of your results, every analytical run should be part of a self-validating system:
-
System Suitability: Begin each sequence with an injection of a known standard to confirm retention time, resolution, and peak shape are within established limits.
-
Spiked Samples: To confirm peak identity in a complex matrix, spike a sample of the reaction mixture with a small amount of a pure standard of the expected product.
-
Blank Injections: Run a blank (diluent) injection after a concentrated sample to check for carryover.
Authoritative Recommendations
For the analysis of this compound and similar aromatic, halogenated compounds, the Phenyl-Hexyl column is demonstrably superior to the standard C18. The enhanced selectivity afforded by the π-π interactions provides the necessary resolving power to separate closely related impurities, leading to more accurate purity assessments. While a C18 column can serve as a preliminary screening tool, for method validation and in-depth impurity profiling, the Phenyl-Hexyl phase is the recommended choice. This strategic selection of column chemistry is a critical step in developing a robust and reliable LC-MS method for drug development and quality control.[14][15][16]
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ms isotopes: Br and Cl [employees.csbsju.edu]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. support.waters.com [support.waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. separationmethods.com [separationmethods.com]
- 13. lcms.cz [lcms.cz]
- 14. chimia.ch [chimia.ch]
- 15. resolvemass.ca [resolvemass.ca]
- 16. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Synthetic Validation of 5-Bromo-2-fluorothioanisole Derivatives
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 5-Bromo-2-fluorothioanisole is a valuable building block in medicinal chemistry, and its derivatives often play a crucial role in the development of novel therapeutic agents. This guide provides an in-depth technical comparison of two primary synthetic routes to this compound, offering insights into the causality behind experimental choices and providing detailed, validated protocols.
Introduction: The Significance of this compound
This compound, with its unique substitution pattern of a bromine atom, a fluorine atom, and a methylthio group on the benzene ring, presents a versatile scaffold for further chemical modifications. The presence of these functional groups allows for a variety of cross-coupling reactions and other transformations, making it an attractive starting material for the synthesis of complex molecules with potential biological activity. The choice of synthetic route to this key intermediate can significantly impact the overall efficiency, scalability, and cost-effectiveness of a drug discovery program.
This guide will explore two distinct and viable synthetic pathways to this compound:
-
Route 1: Diazotization of 5-Bromo-2-fluoroaniline followed by a Sandmeyer-type thiomethylation.
-
Route 2: Directed ortho-lithiation of 1-Bromo-4-fluorobenzene and subsequent reaction with an electrophilic sulfur source.
Each route will be critically evaluated based on factors such as starting material availability, reaction conditions, yield, purity, and scalability.
Visualizing the Synthetic Pathways
To provide a clear overview of the two synthetic strategies, the following workflow diagrams illustrate the key transformations involved in each route.
Caption: Comparative workflow of the two synthetic routes to this compound.
Route 1: Synthesis via Diazotization of 5-Bromo-2-fluoroaniline
This classical approach leverages the well-established Sandmeyer reaction, which involves the conversion of an aryl amine to a variety of functional groups via a diazonium salt intermediate.[1]
Mechanistic Rationale
The synthesis begins with the diazotization of 5-bromo-2-fluoroaniline. In the presence of a cold, acidic solution of sodium nitrite, the amino group is converted into a highly reactive diazonium salt. This intermediate is then subjected to a Sandmeyer-type reaction with dimethyl disulfide, which acts as the source of the methylthio group. The reaction is often catalyzed by a copper(I) salt, which facilitates the radical-mediated transfer of the methylthio group to the aromatic ring.
Experimental Protocol
Step 1a: Preparation of 5-Bromo-2-fluoroaniline (Precursor Synthesis)
A common precursor, 5-bromo-2-fluoroaniline, can be synthesized by the reduction of 1-bromo-4-fluoro-2-nitrobenzene.
-
Materials: 1-bromo-4-fluoro-2-nitrobenzene, iron powder, acetic acid, ethanol.
-
Procedure:
-
To a solution of 1-bromo-4-fluoro-2-nitrobenzene (1.0 eq) in a 1:1 mixture of ethanol and acetic acid, add iron powder (3.0 eq) portion-wise at room temperature.
-
Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford 5-bromo-2-fluoroaniline, which is often of sufficient purity for the next step.
-
Step 1b: Diazotization and Thiomethylation
-
Materials: 5-bromo-2-fluoroaniline, concentrated sulfuric acid, sodium nitrite, dimethyl disulfide (DMDS), copper(I) bromide (optional).
-
Procedure:
-
Dissolve 5-bromo-2-fluoroaniline (1.0 eq) in a mixture of water and concentrated sulfuric acid at 0-5 °C with vigorous stirring.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of dimethyl disulfide (2.0 eq) in a suitable solvent like acetonitrile. If using a catalyst, add copper(I) bromide (0.1 eq).
-
Slowly add the cold diazonium salt solution to the dimethyl disulfide solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Discussion of Route 1
Advantages:
-
Readily available starting materials: 5-Bromo-2-fluoroaniline and its precursors are commercially available.
-
Well-established reaction: Diazotization and Sandmeyer reactions are classical and widely understood transformations in organic synthesis.[2]
-
Moderate reaction conditions: Apart from the low temperature required for diazotization, the subsequent steps are typically carried out at or near room temperature.
Disadvantages:
-
Safety concerns: Aryl diazonium salts can be unstable and potentially explosive, especially if isolated. They are typically prepared and used in situ at low temperatures.[3]
-
Potential for side reactions: Diazonium salts can undergo various side reactions, such as decomposition or coupling, which can lower the yield of the desired product.
-
Use of stoichiometric reagents: The diazotization step requires stoichiometric amounts of acid and nitrite.
Route 2: Synthesis via Directed ortho-Lithiation
This modern approach utilizes the directing effect of the fluorine atom to achieve regioselective lithiation of 1-bromo-4-fluorobenzene, followed by quenching with an electrophilic sulfur source.
Mechanistic Rationale
The fluorine atom in 1-bromo-4-fluorobenzene is a powerful ortho-directing group for lithiation. Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures results in the selective deprotonation at the position ortho to the fluorine atom (and meta to the bromine). The resulting aryllithium intermediate is a potent nucleophile that can then react with an electrophilic sulfur reagent like dimethyl disulfide (DMDS) to introduce the methylthio group.
Caption: Simplified mechanism of the directed ortho-lithiation and thiomethylation.
Experimental Protocol
-
Materials: 1-bromo-4-fluorobenzene, n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), anhydrous tetrahydrofuran (THF), dimethyl disulfide (DMDS).
-
Procedure:
-
To a solution of 1-bromo-4-fluorobenzene (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), cool the reaction mixture to -78 °C.
-
Slowly add a solution of n-BuLi (1.1 eq) in hexanes, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
Slowly add a solution of dimethyl disulfide (1.2 eq) in anhydrous THF to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Discussion of Route 2
Advantages:
-
High regioselectivity: The fluorine atom effectively directs the lithiation to the desired position, leading to a single major product.
-
Potentially higher yields: Directed ortho-metalation reactions are often very efficient and can provide high yields of the desired product.
-
Fewer steps from a simple precursor: This route starts from the readily available 1-bromo-4-fluorobenzene.
Disadvantages:
-
Strictly anhydrous and inert conditions required: Organolithium reagents are highly reactive towards water and oxygen, necessitating the use of dry solvents and an inert atmosphere.
-
Cryogenic temperatures: The reaction must be carried out at very low temperatures (-78 °C) to prevent side reactions and ensure the stability of the aryllithium intermediate.
-
Handling of pyrophoric reagents: n-Butyllithium is pyrophoric and requires careful handling.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Diazotization | Route 2: Directed ortho-Lithiation |
| Starting Material | 5-Bromo-2-fluoroaniline | 1-Bromo-4-fluorobenzene |
| Key Transformation | Diazotization followed by Sandmeyer-type thiomethylation | Directed ortho-lithiation followed by electrophilic quench |
| Typical Yield | Moderate | Good to Excellent |
| Reaction Conditions | Low temperature (0-5 °C) for diazotization, then ambient | Cryogenic temperature (-78 °C), strictly anhydrous and inert |
| Safety Considerations | Potential instability of diazonium salts | Handling of pyrophoric n-BuLi |
| Scalability | Can be challenging due to the handling of diazonium salts on a large scale. | Feasible with appropriate equipment for low-temperature reactions and inert atmosphere. |
| Purification | Column chromatography typically required. | Column chromatography typically required. |
Conclusion and Recommendation
Both synthetic routes offer viable pathways to this compound. The choice between the two will largely depend on the specific capabilities of the laboratory and the scale of the synthesis.
Route 1 (Diazotization) is a more traditional approach that may be favored in laboratories not equipped for large-scale cryogenic and anhydrous reactions. However, careful attention must be paid to the safe handling of the diazonium salt intermediate.
Route 2 (Directed ortho-Lithiation) represents a more modern and often more efficient method, likely providing higher yields and greater regiocontrol. For laboratories with the appropriate equipment and expertise in handling organometallic reagents, this route is recommended for its elegance and efficiency.
Ultimately, the validation of either synthetic route will require careful optimization of reaction conditions and thorough characterization of the final product to ensure the desired purity and quality for downstream applications in drug discovery and development.
References
A Comparative Guide to Catalysts for the Cross-Coupling of 5-Bromo-2-fluorothioanisole: Navigating C-C and C-N Bond Formation
For Immediate Release
Cambridge, MA – December 31, 2025 – For researchers, scientists, and professionals in drug development, the strategic functionalization of complex aromatic scaffolds is a cornerstone of modern medicinal chemistry. 5-Bromo-2-fluorothioanisole has emerged as a valuable building block, offering a unique combination of steric and electronic properties. Its strategic derivatization through cross-coupling reactions opens avenues for the synthesis of novel molecular entities with potential therapeutic applications. This guide provides a comparative analysis of catalytic systems for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions of this compound, offering insights into catalyst selection and reaction optimization.
Introduction to the Versatility of this compound
This compound possesses a unique substitution pattern that presents both opportunities and challenges in cross-coupling reactions. The presence of a bromine atom provides a reactive handle for palladium-catalyzed transformations. The fluorine atom and the methylthio group significantly influence the electronic and steric environment of the aryl ring, impacting catalyst performance and reaction outcomes. The strategic location of these substituents allows for the introduction of diverse functionalities, making it a key intermediate in the synthesis of complex molecules.
Comparative Analysis of Catalytic Systems
The choice of an appropriate catalyst system, comprising a palladium precursor and a suitable ligand, is critical for achieving high yields and selectivity in the cross-coupling of this compound. The following sections provide a comparative overview of catalyst performance in key cross-coupling reactions, based on established methodologies for analogous aryl halides.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl structures. For the coupling of this compound with various boronic acids, the selection of the palladium catalyst and ligand is crucial to overcome the potential challenges posed by the substrate's electronic and steric properties.
Catalyst Systems & Performance:
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | - | K₃PO₄ | DMF | 80 | 85-96 | [1] |
| Pd(dppf)Cl₂ | - | K₂CO₃ | DME | 80 | High | [1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | [2] |
Note: Yields are based on reactions with analogous brominated aromatic compounds and may vary for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₃PO₄ (2.0 equiv.).
-
Add the palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Stir the reaction mixture at a specified temperature (e.g., 90 °C) and monitor its progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.
Catalytic Cycle for Suzuki-Miyaura Coupling:
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals. The choice of a bulky, electron-rich phosphine ligand is often key to achieving high efficiency.[3]
Catalyst Systems & Performance:
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd₂(dba)₃ | Xantphos | DBU | MeCN/PhMe | 140 | Good | [4][5] |
| [Pd(cinnamyl)Cl]₂ | DavePhos | NaOtBu | Toluene | 88 | 85 | [4] |
| Pd(OAc)₂ | tBuBrettPhos | K₂CO₃ | 1,4-Dioxane | 100 | Moderate to Excellent | [6] |
Note: Yields are based on reactions with analogous aryl bromides and may vary for this compound.
Experimental Protocol: Buchwald-Hartwig Amination
-
In an oven-dried reaction vessel under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv.).
-
Add the degassed solvent (e.g., toluene).
-
Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling, quench the reaction and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Catalytic Cycle for Buchwald-Hartwig Amination:
References
- 1. 5-Bromo-2-fluoroaniline | C6H5BrFN | CID 2769407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds [mdpi.com]
- 4. Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic insights into excited-state palladium catalysis for C–S bond formations and dehydrogenative sulfonylation of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US7148365B2 - Process for preparing 5-bromo-2,2-difluorobenzo-1,3-dioxoles - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of 5-Bromo-2-fluorothioanisole: An Evaluation of Yields and Methodologies
Introduction
5-Bromo-2-fluorothioanisole is a valuable substituted aromatic sulfide intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methylthio group, makes it a versatile building block for the introduction of these functionalities into more complex molecules. The efficient and high-yield synthesis of this compound is therefore of significant interest to researchers in medicinal and process chemistry. This guide provides a comparative analysis of three distinct synthetic strategies for the preparation of this compound, offering a detailed examination of their respective yields, mechanistic underpinnings, and practical considerations. The methodologies discussed are supported by established chemical principles and analogous literature precedents to provide a robust framework for selecting the most suitable route for a given research and development objective.
Comparative Overview of Synthetic Strategies
Three primary synthetic routes to this compound have been devised and evaluated, each commencing from a different commercially available starting material. The key transformations and estimated overall yields are summarized in the table below.
| Route | Starting Material | Key Intermediates | Key Reactions | Overall Estimated Yield |
| A | 5-Bromo-2-fluoroaniline | 5-Bromo-2-fluorobenzenediazonium salt, 5-Bromo-2-fluorobenzenethiol | Diazotization (Leuckart-type reaction), Methylation | Moderate |
| B | 1-Bromo-4-fluorobenzene | 5-Bromo-2-fluorophenol, O-(5-Bromo-2-fluorophenyl) N,N-dimethylthiocarbamate, S-(5-Bromo-2-fluorophenyl) N,N-dimethylthiocarbamate, 5-Bromo-2-fluorobenzenethiol | Directed ortho-metalation, Borylation/Oxidation, Thiocarbamate formation, Newman-Kwart Rearrangement, Hydrolysis, Methylation | High |
| C | 1,4-Dibromo-2-fluorobenzene | - | Nucleophilic Aromatic Substitution (SNAr) | Potentially High but requires optimization |
Route A: Synthesis via Diazotization of 5-Bromo-2-fluoroaniline
This classical approach leverages the readily available 5-bromo-2-fluoroaniline as the starting material. The key transformation is the conversion of the aniline to the corresponding thiophenol via a diazonium salt intermediate, a process based on the Leuckart thiophenol reaction.
Reaction Rationale and Mechanism
The primary amino group of 5-bromo-2-fluoroaniline is first converted into a diazonium salt by treatment with nitrous acid, typically generated in situ from sodium nitrite and a strong acid. The resulting diazonium salt is then reacted with a sulfur nucleophile, such as potassium ethyl xanthate. This is followed by hydrolysis of the intermediate xanthate ester to yield the desired 5-bromo-2-fluorobenzenethiol. The final step is a straightforward methylation of the thiol to afford the target thioanisole.
Experimental Protocol: Route A
Step 1: Synthesis of 5-Bromo-2-fluorobenzenethiol via Diazotization
-
Diazotization: To a stirred solution of 5-bromo-2-fluoroaniline (1.90 g, 10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL) at 0-5 °C, a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.
-
Xanthate Formation and Hydrolysis: In a separate flask, a solution of potassium ethyl xanthate (1.76 g, 11 mmol) in water (10 mL) is prepared. The cold diazonium salt solution is then added portion-wise to the xanthate solution, and the mixture is stirred at room temperature for 2 hours, followed by heating at 50 °C for 1 hour to ensure complete decomposition of the diazonium salt. The mixture is then made basic by the addition of a 20% sodium hydroxide solution and refluxed for 4 hours to hydrolyze the xanthate ester.
-
Work-up and Isolation: After cooling, the reaction mixture is acidified with dilute hydrochloric acid and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude thiol is purified by vacuum distillation.
Step 2: Methylation of 5-Bromo-2-fluorobenzenethiol
-
To a solution of 5-bromo-2-fluorobenzenethiol (2.07 g, 10 mmol) in methanol (20 mL) is added sodium hydroxide (0.44 g, 11 mmol). The mixture is stirred until the thiol has dissolved.
-
Methyl iodide (1.56 g, 11 mmol) is then added dropwise, and the reaction mixture is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Purification by column chromatography (silica gel, hexane) affords pure this compound.
Estimated Yield
The diazotization and subsequent reaction with xanthate can be variable in yield. Based on analogous procedures, a yield of 50-60% for the thiol formation is a reasonable estimate. The final methylation step is typically high-yielding, in the range of 90-95% . This gives an overall estimated yield for Route A of 45-57% .
Caption: Workflow for the synthesis of this compound via Route A.
Route B: Synthesis from 1-Bromo-4-fluorobenzene via Newman-Kwart Rearrangement
This route offers a more modern and potentially higher-yielding approach, starting from the readily available 1-bromo-4-fluorobenzene. The cornerstone of this strategy is the Newman-Kwart rearrangement, a powerful method for converting phenols to thiophenols.
Reaction Rationale and Mechanism
The synthesis begins with the directed ortho-metalation of 1-bromo-4-fluorobenzene, followed by borylation and oxidation to yield 5-bromo-2-fluorophenol. The phenol is then converted to an O-aryl thiocarbamate, which undergoes a thermal or palladium-catalyzed Newman-Kwart rearrangement to the corresponding S-aryl thiocarbamate. This rearrangement is driven by the thermodynamic favorability of forming a C=O bond from a C=S bond. Finally, hydrolysis of the S-aryl thiocarbamate furnishes the key 5-bromo-2-fluorobenzenethiol intermediate, which is then methylated.
Experimental Protocol: Route B
Step 1: Synthesis of 5-Bromo-2-fluorophenol
A detailed procedure for this conversion can be adapted from known literature methods involving ortho-lithiation followed by reaction with a borate ester and subsequent oxidation.
Step 2: Synthesis of O-(5-Bromo-2-fluorophenyl) N,N-dimethylthiocarbamate
-
To a solution of 5-bromo-2-fluorophenol (1.91 g, 10 mmol) and triethylamine (1.52 g, 15 mmol) in dichloromethane (20 mL) at 0 °C is added N,N-dimethylthiocarbamoyl chloride (1.36 g, 11 mmol) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The mixture is then washed with water, 1 M HCl, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude O-aryl thiocarbamate, which can be purified by crystallization or chromatography.
Step 3: Newman-Kwart Rearrangement
-
Thermal Method: The O-(5-bromo-2-fluorophenyl) N,N-dimethylthiocarbamate is heated neat or in a high-boiling solvent (e.g., diphenyl ether) at 200-250 °C until the rearrangement to the S-aryl isomer is complete (monitored by TLC or GC-MS).
-
Palladium-Catalyzed Method: A mixture of the O-aryl thiocarbamate (10 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a suitable solvent (e.g., toluene) is heated at 100-120 °C until the reaction is complete.
Step 4: Hydrolysis to 5-Bromo-2-fluorobenzenethiol
-
The crude S-(5-bromo-2-fluorophenyl) N,N-dimethylthiocarbamate is dissolved in methanol (30 mL).
-
A solution of potassium hydroxide (1.12 g, 20 mmol) in water (5 mL) is added, and the mixture is refluxed for 4 hours.
-
After cooling, the mixture is acidified with dilute hydrochloric acid and extracted with diethyl ether. The organic extracts are washed with brine, dried, and concentrated to yield 5-bromo-2-fluorobenzenethiol.
Step 5: Methylation to this compound
This step is identical to Step 2 in Route A.
Estimated Yield
The synthesis of 5-bromo-2-fluorophenol can proceed in good yield (~70-80% ). The formation of the thiocarbamate is typically high-yielding (>90% ). The Newman-Kwart rearrangement, especially the catalyzed versions, can also be very efficient, with yields often exceeding 85% . The final hydrolysis and methylation steps are also high-yielding (>90% each). This leads to a promising overall estimated yield for Route B in the range of 50-65% .
Caption: Workflow for the synthesis of this compound via Route B.
Route C: Direct Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This route represents the most direct approach, aiming to install the methylthio group in a single step from a readily available dihalogenated precursor.
Reaction Rationale and Mechanism
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The fluorine atom in 1,4-dibromo-2-fluorobenzene activates the aromatic ring towards nucleophilic attack, particularly at the carbon atom bearing the bromine at position 1 (para to the fluorine). The electron-withdrawing nature of the fluorine and the second bromine atom facilitates the formation of a Meisenheimer complex upon attack by the thiomethoxide nucleophile. Subsequent departure of the bromide leaving group yields the desired product. The regioselectivity is governed by the activating effect of the fluorine atom.
Experimental Protocol: Route C
-
To a solution of sodium thiomethoxide (0.77 g, 11 mmol) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (20 mL) is added 1,4-dibromo-2-fluorobenzene (2.54 g, 10 mmol).
-
The reaction mixture is heated to 80-100 °C and stirred for 4-8 hours, or until the starting material is consumed (monitored by GC-MS).
-
After cooling to room temperature, the reaction mixture is poured into water and extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography (silica gel, hexane) to afford this compound.
Estimated Yield
The yield of SNAr reactions can be highly dependent on the substrate and reaction conditions. While this route is direct, side reactions such as substitution of the second bromine or the fluorine atom could potentially lower the yield. Based on similar SNAr reactions on activated aryl halides, a yield in the range of 60-75% could be achievable with careful optimization of temperature, reaction time, and solvent.
Caption: Workflow for the synthesis of this compound via Route C.
Conclusion and Recommendations
This guide has presented three distinct and viable synthetic routes for the preparation of this compound.
-
Route A , while employing classical and well-understood reactions, is likely to provide the lowest overall yield due to the often-moderate efficiency of the Leuckart-type thiophenol synthesis. However, it may be a suitable option if 5-bromo-2-fluoroaniline is readily and inexpensively available.
-
Route B represents a robust and likely high-yielding strategy. Although it involves more synthetic steps, each transformation is generally efficient and well-precedented in the literature. The versatility of the Newman-Kwart rearrangement, with options for both thermal and catalyzed conditions, adds to the attractiveness of this route for achieving a high overall yield.
-
Route C is the most atom-economical and direct approach. If optimized, it has the potential to be the most efficient method. However, the success of this route is highly dependent on achieving high regioselectivity and minimizing side products in the SNAr reaction. Further investigation and optimization of the reaction conditions would be necessary to validate its superiority in terms of yield.
For researchers seeking a reliable and high-yield synthesis, Route B is recommended as the most promising starting point . For process development where minimizing the number of steps is a primary concern, Route C warrants further investigation and optimization . The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including the availability and cost of starting materials, the desired scale of the synthesis, and the resources available for process optimization.
The Evolving Landscape of Thioanisole Derivatives: A Comparative Guide to the Biological Activity of 5-Bromo-2-fluorothioanisole Analogs
In the relentless pursuit of novel therapeutic agents, medicinal chemists frequently turn to the strategic modification of core chemical scaffolds to enhance biological activity and selectivity. The thioanisole framework, a simple yet versatile structure, has served as a foundational element in the design of numerous biologically active molecules. The introduction of halogen substituents, particularly bromine and fluorine, has proven to be a powerful strategy for modulating the physicochemical properties and pharmacological profiles of these compounds. This guide provides a comprehensive comparison of the biological activities of derivatives and analogs related to 5-Bromo-2-fluorothioanisole, offering insights for researchers, scientists, and drug development professionals. While direct experimental data on this compound itself is limited in publicly accessible literature, a wealth of information on its structural analogs provides a strong basis for predicting its potential and guiding future research.
The Strategic Importance of Halogenation and the Thioether Moiety
The unique substitution pattern of this compound, featuring a bromine atom, a fluorine atom, and a methylthio group on a benzene ring, suggests a molecule designed for multifaceted biological interactions. The presence of both bromine and fluorine is a common tactic in drug discovery.[1] Fluorine, with its high electronegativity and small size, can significantly alter a molecule's metabolic stability, binding affinity, and bioavailability.[2][3] The C-F bond is stronger than the C-H bond, often rendering the molecule more resistant to enzymatic degradation.[3] Bromine, a larger halogen, can act as a bulky substituent to probe binding pockets and often serves as a reactive handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions.[1] The thioether linkage itself is a key structural motif in many biologically active compounds, contributing to lipophilicity and potential interactions with biological targets.
Comparative Biological Activities of Structural Analogs
The biological potential of this compound derivatives can be inferred from the activities of structurally related compounds. The following sections detail the observed antimicrobial, anticancer, and enzyme inhibitory activities of analogous chemical structures.
Antimicrobial Activity
Thiophene, a sulfur-containing heterocycle with structural similarities to the thioanisole core, is a well-established pharmacophore in antimicrobial agents.[4][5] Studies on substituted thiophenes, as well as related thiazole and oxadiazole derivatives, have demonstrated significant activity against a range of bacterial and fungal pathogens.
For instance, novel 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles have shown in vitro activity against Gram-positive and Gram-negative bacteria.[4] The structure-activity relationship (SAR) of these compounds revealed that the nature of substituents plays a crucial role in determining the spectrum and potency of their antibacterial effects.[4] Similarly, various thiourea derivatives, which share the sulfur motif, have been shown to inhibit the growth of bacteria and yeasts, with their efficacy often linked to their lipophilicity and the nature of their substituents.[6] The presence of halogen atoms, such as in chloro-substituted allylic thiocyanates, has been shown to impart potent and selective activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7]
.
Caption: Structure-Activity Relationship Logic for Substituted Thioanisoles.
Anticancer Activity
The incorporation of fluorine is a hallmark of many successful anticancer drugs, most notably 5-Fluorouracil (5-FU).[8] The development of 5-FU derivatives has been a major focus of cancer research, aiming to improve efficacy and reduce toxicity.[8] The underlying principle is that the fluorine substitution interferes with essential biosynthetic pathways in cancer cells.
Derivatives of 5-Bromo-2-fluorobenzoic acid, a closely related precursor, have shown promise in the development of novel anticancer agents.[1] The ability to functionalize this intermediate allows for the design of molecules that can inhibit specific cancer pathways.[1] Furthermore, trifluoromethylated thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines, with some compounds demonstrating significant cytotoxic effects.[3] The presence of a trifluoromethyl group, which is highly lipophilic, can enhance cellular uptake and interaction with intracellular targets. Research on fluoroquinolone derivatives has also revealed their potential as anticancer agents, with some compounds exhibiting antiproliferative effects on various cancer cell lines.[9]
Enzyme Inhibition
The structural features of this compound suggest its potential as an inhibitor of various enzymes. Fluorinated benzenesulfonamides, for example, have been investigated as inhibitors of amyloid-β aggregation, a process implicated in Alzheimer's disease.[10] The specific substitution pattern on the benzene ring was found to be crucial for inhibitory activity.
Furthermore, fluorinated benzenesulfonic ester derivatives have been shown to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism, making them potential candidates for the management of type 2 diabetes.[11] In a separate study, 5-bromo-2-aryl benzimidazole derivatives were identified as potent dual inhibitors of α-glucosidase and urease, with some derivatives showing greater potency than the standard inhibitor.[12] These findings highlight the potential for bromo- and fluoro-substituted aromatic compounds to act as effective enzyme inhibitors.
Experimental Methodologies
To evaluate the biological activity of novel this compound derivatives and their analogs, a series of well-established in vitro assays are essential.
Antimicrobial Susceptibility Testing
A standard method to determine the antimicrobial efficacy of a compound is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: A standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
In Vitro Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then calculated.
Enzyme Inhibition Assay
The specific protocol for an enzyme inhibition assay will vary depending on the target enzyme. As a general example, here is a workflow for a generic kinase inhibition assay.
.
Caption: General Workflow for an In Vitro Kinase Inhibition Assay.
Data Summary and Comparative Analysis
The following table summarizes the biological activities of various analogs structurally related to this compound, as reported in the literature.
| Compound Class | Biological Activity | Key Findings | Reference(s) |
| Thienyl-substituted Triazoles & Oxadiazoles | Antimicrobial | Active against Gram-positive and Gram-negative bacteria.[4] | [4] |
| Chloro-substituted Allylic Thiocyanates | Antimicrobial | Potent and selective activity against MRSA.[7] | [7] |
| 5-Bromo-2-fluorobenzoic Acid Derivatives | Anticancer | Precursors to novel anticancer agents.[1] | [1] |
| Trifluoromethylated Thiazolopyrimidines | Anticancer | Significant cytotoxic effects on human cancer cell lines.[3] | [3] |
| Fluorinated Benzenesulfonic Esters | Enzyme Inhibition | Inhibitors of α-glucosidase and α-amylase.[11] | [11] |
| 5-Bromo-2-aryl Benzimidazoles | Enzyme Inhibition | Potent dual inhibitors of α-glucosidase and urease.[12] | [12] |
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound derivatives is not yet widely available, the extensive research on its structural analogs provides a compelling rationale for their investigation as potential therapeutic agents. The strategic combination of bromo, fluoro, and thioether functionalities suggests a high potential for potent and selective biological activity. Based on the comparative analysis of related compounds, future research on this compound derivatives should prioritize screening for antimicrobial, anticancer, and enzyme inhibitory activities. The synthesis of a focused library of derivatives with systematic variations of the substituents will be crucial for elucidating detailed structure-activity relationships and identifying lead compounds for further development. The experimental protocols outlined in this guide provide a solid foundation for such investigations.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of 5-Fluorouracil derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-Bromo-2-aryl benzimidazole derivatives as non-cytotoxic potential dual inhibitors of α-glucosidase and urease enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Regioselectivity: Navigating Reactions with 5-Bromo-2-fluorothioanisole
In the landscape of drug discovery and materials science, the precise functionalization of aromatic scaffolds is paramount. 5-Bromo-2-fluorothioanisole is a versatile building block, offering multiple sites for chemical modification. However, the presence of three distinct substituents—a thiomethyl group (-SMe), a fluorine atom (-F), and a bromine atom (-Br)—presents a complex challenge in controlling reaction outcomes. This guide provides an in-depth analysis of the competing electronic and steric factors that govern the regioselectivity of key transformations with this substrate. We will dissect the directing effects of each substituent to provide a predictive framework, supported by experimental comparisons, for researchers aiming to leverage this compound in synthesis.
Understanding the Substituent Landscape
The regiochemical outcome of any reaction on the this compound ring is a direct consequence of the interplay between its three substituents. Each group exerts a unique combination of inductive and resonance effects, which either activate or deactivate the ring towards a specific type of attack and direct incoming reagents to particular positions.
-
Thiomethyl Group (-SMe): This is a potent activating group and an ortho, para-director. The sulfur atom's lone pairs donate electron density into the aromatic π-system through resonance (+M effect), increasing the ring's nucleophilicity. This effect is dominant and strongly directs electrophiles to the positions ortho (C3) and para (C5) to it.
-
Fluorine Atom (-F): Fluorine is a unique case. It is a weakly deactivating group due to its strong electronegativity, which withdraws electron density through the sigma bond (-I effect). However, like other halogens, it possesses lone pairs that can be donated back into the ring via resonance (+M effect). This resonance donation, though weaker than its inductive withdrawal, is sufficient to make fluorine an ortho, para-director.[1][2]
-
Bromine Atom (-Br): Similar to fluorine, bromine is a weakly deactivating, ortho, para-director. Its inductive withdrawal (-I effect) deactivates the ring, while its resonance donation (+M effect) directs incoming electrophiles to the ortho and para positions.[3]
The following diagram illustrates the logical flow for predicting the regiochemical outcome based on the reaction type.
Caption: Predictive workflow for regioselectivity with this compound.
Comparison Guide: Regioselectivity by Reaction Class
We will now compare the expected and experimentally observed regioselectivity across three major classes of aromatic reactions.
Electrophilic Aromatic Substitution (EAS)
In EAS reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The reaction rate and regiochemistry are dictated by the substituent that most effectively stabilizes the positive charge in the intermediate sigma complex.[4][5]
Governing Principle: The strongly activating thiomethyl (-SMe) group dictates the position of attack. It is a more powerful ortho, para-director than the deactivating halogens.
-
Predicted Outcome: Electrophilic attack will occur preferentially at the positions ortho and para to the -SMe group (C3 and C5). Since C5 is blocked by bromine, substitution is directed almost exclusively to the C3 position . The resonance stabilization provided by the sulfur atom to the C3-attack intermediate far outweighs any directing influence from the halogens.
Caption: Simplified EAS mechanism highlighting the key sulfur-stabilized intermediate.
Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.[6] Their regioselectivity on polyhalogenated substrates is governed by the relative reactivity of the carbon-halogen bonds.
Governing Principle: The rate of oxidative addition of the C-X bond to the metal center (e.g., Palladium) is the determining factor. The established reactivity order for aryl halides is C-I > C-Br > C-Cl >> C-F.[7]
-
Predicted & Observed Outcome: The C-Br bond at the C5 position is vastly more reactive than the C-F bond at the C2 position. This allows for exceptionally high regioselectivity. Cross-coupling reactions will occur almost exclusively at the C5 position, leaving the C-F bond untouched for potential subsequent transformations. This orthogonal reactivity is a significant synthetic advantage.[8] For instance, in a palladium-catalyzed coupling of a similar substrate, 5-bromo-2-fluorobenzofuran, with an arylboronic acid, the reaction proceeded selectively at the C-Br bond while the C-F bond remained intact.[8]
Caption: Catalytic cycle for Suzuki coupling, showing selective activation of the C-Br bond.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions involve the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. This mechanism typically requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[9][10]
Governing Principle: this compound lacks a classical, potent EWG like a nitro group. Therefore, it is a relatively poor substrate for SNAr, and forcing conditions would be required. However, if a reaction were to occur, the outcome would depend on a subtle balance of two factors:
-
Leaving Group Ability: In general, bromide is a better leaving group than fluoride. This would favor substitution at C5 .
-
Carbon Electrophilicity: The rate-determining step in SNAr is often the initial nucleophilic attack. The extreme electronegativity of fluorine makes the attached carbon (C2) more electrophilic and thus more susceptible to attack.[11] This would favor substitution at C2 .
-
Predicted Outcome: Due to the poor activation of the ring, achieving a clean, high-yielding SNAr reaction is challenging. The reaction would likely be sluggish and could produce a mixture of products from substitution at both C2 and C5, with the precise ratio being highly dependent on the specific nucleophile, solvent, and temperature.
Data Summary and Comparison
| Reaction Class | Primary Reactive Site | Governing Factor | Selectivity | Supporting Evidence |
| Electrophilic Aromatic Substitution | C3 | Strong activation and ortho, para-direction from the -SMe group. | High | Based on established principles of substituent effects on EAS.[12][13] |
| Metal-Catalyzed Cross-Coupling | C5 | Greater reactivity of the C-Br bond vs. the C-F bond in oxidative addition. | Very High | Experimental data shows selective C-Br coupling in similar systems.[7][8] |
| Nucleophilic Aromatic Substitution | C2 / C5 (Competitive) | Poor ring activation; competition between C-F bond polarization and C-Br leaving group ability. | Low / Poor | Mechanistic principles suggest a difficult and potentially unselective reaction.[11][14] |
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C5 Position
This protocol describes a general procedure for the selective coupling of an arylboronic acid at the C5-bromo position, adapted from standard methodologies.[15]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene/Water (5:1 mixture), degassed
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon or nitrogen gas three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 5-aryl-2-fluorothioanisole product.
Protocol 2: Regioselective Bromination at the C3 Position
This protocol outlines a standard method for electrophilic bromination, which is expected to be highly selective for the C3 position.[16][17]
Materials:
-
This compound (1.0 equiv)
-
N-Bromosuccinimide (NBS, 1.05 equiv)
-
Acetic acid or Dichloromethane (as solvent)
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate (NaHCO₃) solution and brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Remove the solvent under reduced pressure and purify the resulting crude solid or oil by recrystallization or column chromatography to obtain 3,5-Dibromo-2-fluorothioanisole.
Conclusion
For researchers and drug development professionals, understanding the regiochemical behavior of this compound is crucial for efficient and predictable synthetic planning. This guide establishes a clear hierarchy of reactivity:
-
Metal-catalyzed cross-coupling offers a robust and highly selective method to functionalize the C5 position , leveraging the inherent reactivity difference between C-Br and C-F bonds.
-
Electrophilic aromatic substitution is directed with high fidelity to the C3 position , governed by the powerful activating effect of the thiomethyl group.
-
Nucleophilic aromatic substitution is disfavored and likely to be unselective, presenting significant synthetic challenges.
By selecting the reaction class based on the desired position of functionalization, chemists can strategically and efficiently elaborate the this compound core to build complex molecular architectures.
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 14. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. leah4sci.com [leah4sci.com]
A Senior Application Scientist's Guide to Alternatives for 5-Bromo-2-fluorothioanisole in Modern Organic Synthesis
Introduction: The Role of 5-Bromo-2-fluorothioanisole as a Synthetic Building Block
In the landscape of contemporary drug discovery and agrochemical development, the strategic incorporation of fluorine atoms and sulfur-containing moieties into molecular scaffolds is a widely employed strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1] this compound has emerged as a valuable building block for this purpose. Its utility primarily lies in its capacity to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, serving as an electrophilic partner to introduce the 2-fluorothioanisole fragment into more complex molecules.
However, reliance on a single building block can present limitations in terms of cost, availability, and reaction scope. A thorough understanding of viable alternatives is crucial for the modern synthetic chemist to optimize reaction pathways, navigate intellectual property landscapes, and achieve desired synthetic outcomes with greater efficiency and flexibility. This guide provides a comparative analysis of strategic alternatives to this compound, complete with experimental insights and protocols to aid researchers in making informed decisions for their synthetic campaigns.
Strategic Alternatives to this compound
The primary function of this compound in synthesis is to act as an electrophile in cross-coupling reactions. Therefore, viable alternatives can be categorized based on modifications to the leaving group, or a complete reversal of the synthetic strategy where the 2-fluorothioanisole moiety acts as the nucleophile.
Variation of the Halogen Leaving Group: A Study in Reactivity and Economics
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl.[2][3] This has significant implications for reaction conditions and substrate scope.
-
5-Iodo-2-fluorothioanisole: The C-I bond is weaker than the C-Br bond, leading to a lower activation energy for oxidative addition to the palladium(0) catalyst. This translates to milder reaction conditions (lower temperatures, shorter reaction times) and often higher yields, particularly with challenging substrates. However, iodoarenes are typically more expensive and less stable than their bromo counterparts.
-
5-Chloro-2-fluorothioanisole: Aryl chlorides are economically attractive due to their lower cost and wide availability. However, the strength of the C-Cl bond necessitates more forcing reaction conditions, including higher temperatures and the use of more electron-rich and bulky phosphine ligands to facilitate the challenging oxidative addition step.[4] This can sometimes lead to side reactions and a narrower substrate scope.
Aryl Triflates: Highly Reactive Electrophiles
Aryl triflates (trifluoromethanesulfonates) are excellent alternatives to aryl halides in cross-coupling reactions. They are often more reactive than the corresponding bromides and can be readily prepared from the corresponding phenols. The triflate group is an excellent leaving group, often enabling reactions to proceed under mild conditions.
Reversing Polarity: The Nucleophilic Approach
Instead of using an electrophilic bromo-thioanisole, one can employ a nucleophilic derivative of 2-fluorothioanisole. This fundamentally alters the retrosynthetic analysis and can be highly advantageous depending on the desired target molecule.
-
2-Fluorothiophenol: This is a direct and versatile alternative. In a Buchwald-Hartwig-type C-S coupling, 2-fluorothiophenol can be directly coupled with a variety of aryl or heteroaryl halides and triflates.[5] This approach is particularly useful when the desired aromatic partner is readily available as a halide.
-
2-Fluorothioanisole Boronic Acid/Ester: For Suzuki-Miyaura couplings, employing the boronic acid or a more stable boronic ester (e.g., a pinacol ester) of 2-fluorothioanisole reverses the roles of the coupling partners. This strategy is beneficial when the other aromatic component is a readily available halide.
Comparative Performance Data
The following table provides a comparative overview of the expected performance of this compound and its alternatives in a representative Suzuki-Miyaura cross-coupling reaction with phenylboronic acid. The data is a composite representation based on established reactivity principles in cross-coupling chemistry.
| Electrophile/Nucleophile | Leaving Group | Typical Catalyst System | Relative Reaction Rate | Typical Yield Range (%) | Key Advantages | Key Disadvantages |
| This compound | -Br | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Moderate | 75-90 | Good balance of reactivity and cost. | May require elevated temperatures. |
| 5-Iodo-2-fluorothioanisole | -I | Pd(PPh₃)₄ | High | 85-98 | Milder reaction conditions, faster rates. | Higher cost, potential for side reactions. |
| 5-Chloro-2-fluorothioanisole | -Cl | Pd₂(dba)₃ / bulky phosphine ligand | Low | 50-80 | Low cost. | Requires harsher conditions, specialized ligands. |
| 2-Fluorothioanisole-5-triflate | -OTf | Pd(OAc)₂ / PCy₃ | High | 85-95 | High reactivity, mild conditions. | Higher cost of triflating reagents. |
| 2-Fluorothioanisole-5-boronic acid | -B(OH)₂ | Pd(PPh₃)₄ (with an aryl bromide) | Moderate-High | 80-95 | Reverses synthetic strategy, good for complex aryl halides. | Requires synthesis of the boronic acid. |
Experimental Protocols
The following are representative experimental protocols for key cross-coupling reactions discussed in this guide.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
The flask is sealed with a septum, evacuated, and backfilled with argon. This cycle is repeated three times.
-
A degassed 2 M aqueous solution of sodium carbonate (2.0 mL) is added, followed by toluene (5 mL) and ethanol (1 mL).
-
The reaction mixture is heated to 90 °C with vigorous stirring for 12 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and water (20 mL). The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 2-fluoro-5-phenylthioanisole.
Protocol 2: Buchwald-Hartwig C-S Coupling of 2-Fluorothiophenol with 4-Bromoanisole
Procedure:
-
In a nitrogen-filled glovebox, a Schlenk tube is charged with tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%), Xantphos (0.048 mmol, 4.8 mol%), and cesium carbonate (1.4 mmol, 1.4 equiv.).
-
Toluene (2 mL) is added, and the mixture is stirred for 10 minutes.
-
A solution of 4-bromoanisole (1.0 mmol, 1.0 equiv.) and 2-fluorothiophenol (1.2 mmol, 1.2 equiv.) in toluene (3 mL) is then added.
-
The Schlenk tube is sealed and heated to 110 °C for 16 hours.
-
After cooling, the reaction mixture is filtered through a pad of celite, washing with ethyl acetate.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography to yield the product.
Logical Framework for Reagent Selection
The choice between this compound and its alternatives is dictated by a combination of factors including cost, desired reactivity, and the nature of the coupling partner. The following decision tree illustrates a logical approach to reagent selection.
Conclusion and Future Outlook
While this compound remains a robust and reliable building block for organic synthesis, a comprehensive understanding of the available alternatives is essential for the modern researcher. The choice between different aryl halides is a classic trade-off between cost and reactivity, with iodoarenes and triflates offering milder conditions at a higher price point compared to their chloro and bromo counterparts.
Perhaps more strategically significant is the option to reverse the polarity of the synthetic disconnection. Employing 2-fluorothiophenol in a Buchwald-Hartwig C-S coupling or a corresponding boronic acid derivative in a Suzuki-Miyaura reaction provides powerful alternative pathways. These approaches can circumvent challenges associated with the synthesis of complex aryl halides and open up new avenues for molecular design.
Ultimately, the optimal choice of reagent will be dictated by the specific synthetic context, including the nature of the substrates, economic considerations, and the desired scale of the reaction. By leveraging the comparative data and protocols presented in this guide, researchers can make more informed and strategic decisions, leading to more efficient and successful synthetic outcomes.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromo-2-fluorothioanisole
For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper disposal of chemical reagents like 5-Bromo-2-fluorothioanisole is not merely a regulatory formality but a cornerstone of responsible science. This guide provides a detailed, field-proven protocol for the safe handling and disposal of this halogenated organic compound, ensuring the protection of laboratory personnel and the environment.
Part 1: Core Hazard Assessment and Immediate Safety
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance.[2] Exposure can cause significant irritation and harm. The causality behind these hazards lies in its reactive nature as a halogenated organosulfur compound.
| Hazard Class & Statement | GHS Pictogram | Required Personal Protective Equipment (PPE) |
| Harmful if swallowed (H302) | GHS07 (Exclamation Mark) | Gloves: Nitrile or other chemically resistant gloves.[1] |
| Causes skin irritation (H315) | GHS07 (Exclamation Mark) | Eye Protection: Chemical safety goggles or a face shield.[1][2] |
| Causes serious eye irritation (H319) | GHS07 (Exclamation Mark) | Lab Coat: Standard laboratory coat to prevent skin contact.[2] |
| May cause respiratory irritation (H335) | GHS07 (Exclamation Mark) | Ventilation: Handle exclusively within a certified chemical fume hood.[1][3] |
This data is extrapolated from similar chemical structures and represents a conservative safety approach.
Immediate First-Aid Measures
In the event of accidental exposure, immediate and correct action is critical to mitigate harm. All laboratory personnel must be familiar with these procedures and the location of emergency equipment like safety showers and eyewash stations.[1][2]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][4]
-
Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][4]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[1][2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water and seek immediate medical attention.[1][4]
Part 2: Waste Classification and Segregation Protocol
Proper disposal begins with correct classification and rigorous segregation. This is a self-validating system; correct segregation prevents dangerous reactions and ensures the waste stream can be handled safely by disposal facilities.
Classification: Halogenated Organic Waste
This compound contains both bromine and fluorine atoms, classifying it as a halogenated organic compound .[5][6] This classification is critical because the incineration of halogenated compounds can produce acidic gases (like HBr and HF), requiring specialized scrubber systems in the disposal facility.[1][7] Mixing this waste with non-halogenated streams can lead to regulatory violations and improper disposal.
The Imperative of Segregation
Segregating chemical waste is a fundamental principle of laboratory safety.[8][9]
-
Halogenated vs. Non-Halogenated: Always keep halogenated waste separate from non-halogenated solvent waste.[8][10] This is the most common and critical segregation step in a laboratory.
-
Incompatible Materials: Never mix this compound waste with:
-
Acids or Bases: To prevent potential exothermic or gas-evolving reactions.
-
Oxidizing Agents: To avoid violent, potentially explosive reactions.[11]
-
Reactive Metals: Such as alkali metals.
-
The workflow below illustrates the decision-making process for proper segregation and handling.
Caption: Waste Disposal Workflow for this compound.
Part 3: Step-by-Step Disposal Protocol
Follow these procedural steps to ensure compliance and safety from the point of generation to final collection.
Step 1: Select the Correct Waste Container
-
Material Compatibility: Use a container made of a material compatible with this compound, typically high-density polyethylene (HDPE) or glass.[8] The container must have a tightly sealing screw cap.
-
Condition: Ensure the container is clean, dry, and in good condition. Never use a container that previously held an incompatible chemical.[10]
-
Fill Level: Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[9]
Step 2: Label the Waste Container Accurately
Proper labeling is a regulatory requirement and essential for safety.[12] The label must be affixed to the container before any waste is added and must include:
-
The words "Hazardous Waste ".[12]
-
Full Chemical Name(s): List "this compound" and any other chemicals in the mixture. Do not use abbreviations or chemical formulas.[8][12]
-
Hazard Identification: Clearly indicate the associated hazards (e.g., "Irritant," "Harmful").[12]
-
Researcher Information: Your name and laboratory location.
Step 3: Store the Waste Properly
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA, which must be at or near the point of generation.[12] This area should be clearly marked.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[10]
-
Segregation: Ensure the container is stored away from incompatible waste streams within the SAA.[12]
-
Container Status: Keep the waste container closed at all times except when adding waste.[8][13]
Step 4: Arrange for Final Disposal
-
Professional Disposal: The final disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company.[2][4] Do not attempt to dispose of this chemical down the drain or in regular trash.[13]
-
Methodology: The standard and accepted disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers to neutralize the resulting acidic gases.[1][7]
Part 4: Spill and Emergency Procedures
Even with careful handling, spills can occur. A swift and correct response is crucial.
Small Spills (Contained within a fume hood)
-
Alert Personnel: Inform others in the immediate area.
-
Contain: Use an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent to dike and absorb the spill.[1][14]
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][14] Use non-sparking tools if the compound is dissolved in a flammable solvent.[14]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Label the spill cleanup debris as "Halogenated Organic Waste" and dispose of it according to the protocol in Part 3.
Large Spills (Outside of a fume hood)
-
Evacuate: Immediately evacuate the laboratory, closing the doors behind you.
-
Alert: Activate the nearest fire alarm and notify your institution's Environmental Health and Safety (EHS) office or emergency response team.
-
Isolate: Prevent entry into the affected area.
-
Do Not Attempt Cleanup: Allow only trained emergency responders to handle large spills.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. aksci.com [aksci.com]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. benchchem.com [benchchem.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. ethz.ch [ethz.ch]
- 10. nswai.org [nswai.org]
- 11. fishersci.com [fishersci.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. vumc.org [vumc.org]
- 14. fishersci.com [fishersci.com]
Personal protective equipment for handling 5-Bromo-2-fluorothioanisole
Definitive Guide to Safe Handling of 5-Bromo-2-fluorothioanisole
Hazard Assessment: Understanding the Risks
This compound is a halogenated aromatic sulfide. Based on data from similar compounds like 5-Bromo-2-fluorothiophenol and 5-Bromo-2-(difluoromethoxy)thioanisole, it should be treated as a hazardous substance with the following potential risks:[2][3]
-
Skin Irritation: Likely to cause skin irritation upon contact.[2][3]
-
Eye Irritation: Poses a risk of serious eye irritation.[2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2][3]
-
Harmful if Swallowed: Oral toxicity is a potential concern.[3]
Thermal decomposition may produce toxic gases, including carbon oxides, hydrogen bromide, hydrogen fluoride, and sulfur oxides.[3]
Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1370025-62-9 | [1] |
| Molecular Formula | C7H6FSBr | [1] |
| Molecular Weight | 221.08 g/mol |[1] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling. The level of protection must be matched to the scale and nature of the procedure.
Core PPE Requirements (Applicable at all times when handling the compound):
-
Eye and Face Protection: Chemical safety goggles that form a tight seal are mandatory.[2][3] When there is a significant risk of splashing, a full face shield should be worn in conjunction with goggles.[4][5]
-
Hand Protection: Chemically resistant gloves are required. Nitrile gloves may be suitable for minor splash hazards, but given the aromatic and halogenated nature of the compound, neoprene or butyl gloves are recommended for prolonged handling or larger quantities.[5][6] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[2][3]
-
Protective Clothing: A standard laboratory coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemically impervious apron or coveralls (e.g., Tychem) should be used.[4][7]
-
Footwear: Closed-toe shoes, preferably made of a chemical-resistant material, must be worn at all times in the laboratory.[4]
dot
Caption: PPE selection workflow based on the scale of the operation.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol minimizes exposure and prevents accidents.
Preparation and Weighing:
-
Ventilation: Always handle this compound inside a certified chemical fume hood to mitigate inhalation risks.[2][3] Ensure the fume hood sash is at the lowest practical height.
-
PPE Donning: Before handling the primary container, don all required core PPE as outlined in Section 2.
-
Material Transfer: When weighing, use a spatula to transfer the solid material. Avoid creating dust. If the material is a low-melting solid, it may be handled as a liquid.[8]
-
Cleaning: After weighing, decontaminate the spatula and any surfaces with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water. Dispose of contaminated wipes as hazardous waste.
Reaction Setup and Workup:
-
Glassware: Inspect all glassware for cracks or defects before use.
-
Closed System: Whenever possible, conduct reactions in a closed system to prevent the release of vapors.
-
Temperature Control: Be aware of potential exothermic reactions. Use an ice bath for cooling as needed and monitor the reaction temperature closely.
-
Quenching and Extraction: Perform all quenching and extraction steps within the fume hood. Be mindful of potential pressure buildup during separations.
Emergency and Disposal Plan
A clear, actionable plan for emergencies and waste disposal is critical for laboratory safety.
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.
-
Ventilate: Ensure the area is well-ventilated, relying on the chemical fume hood.
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite.[2][8] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Cleanup: Wearing enhanced PPE (including respiratory protection if necessary), carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2][8]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent and then soap and water.
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes.[2][3] Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][3] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[2][9] If breathing is difficult or has stopped, provide artificial respiration or oxygen.[9] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2][3] Rinse the mouth with water and seek immediate medical attention.[3]
Waste Disposal:
-
Classification: All waste containing this compound, including empty containers, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.
-
Containment: Store waste in clearly labeled, sealed containers that are compatible with the chemical.
-
Disposal: Dispose of the waste through a licensed professional waste disposal service in accordance with local, regional, and national regulations.[1][10] Do not dispose of it down the drain or in regular trash.[2]
By integrating these safety protocols into your daily workflow, you can effectively manage the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- 1. bio-fount.com [bio-fount.com]
- 2. aksci.com [aksci.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. blog.storemasta.com.au [blog.storemasta.com.au]
- 5. hsa.ie [hsa.ie]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 8. aksci.com [aksci.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
